Tert-butyl 2-iodo-4-methoxyphenylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBFDVJTIYVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356055 | |
| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157496-75-8 | |
| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-iodo-4-methoxyphenylcarbamate, a key intermediate in various synthetic applications. This document details the chemical properties, experimental protocols, and underlying reaction mechanisms.
Compound Data and Properties
A summary of the key quantitative data for the starting material and the final product is presented below for easy comparison.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Iodo-4-methoxyaniline | C₇H₈INO | 249.05 | Not available | Brown to black liquid |
| This compound | C₁₂H₁₆INO₃ | 349.17 | 49-50[1] | Solid |
Table 2: Spectroscopic Data
| Compound Name | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR Data |
| 2-Iodo-4-methoxyaniline | 7.21 (d, J = 2.8 Hz, 1H), 6.77 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.60 (d, J = 8.8 Hz, 1H), 3.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)[2] | Not available |
| This compound | Predicted: ~8.0 (bs, 1H, NH), ~7.3 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H), 3.78 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃) | Not available |
Synthesis Workflow and Mechanism
The synthesis of this compound is a straightforward protection reaction of the primary amine of 2-iodo-4-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Caption: A typical workflow for the synthesis of this compound.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate, with the departure of a tert-butoxycarbonate anion, leads to the formation of the N-Boc protected product.
Caption: The general mechanism for the Boc protection of an amine.
Experimental Protocols
The following protocols are based on established methods for the Boc protection of anilines and can be adapted for the synthesis of this compound.[3][4]
Synthesis of this compound
Materials:
-
2-Iodo-4-methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-iodo-4-methoxyaniline (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield:
While a specific yield for this reaction is not documented in the searched literature, similar Boc protection reactions of anilines typically proceed in high yields, often exceeding 90%.[5]
Safety and Handling
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Safety Information
| Compound | Hazard Statements | Precautionary Statements |
| 2-Iodo-4-methoxyaniline | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves/eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Di-tert-butyl dicarbonate | Flammable solid. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/eye protection. |
| Triethylamine | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |
This safety information is a summary and not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
Logical Relationships in Synthesis
The successful synthesis of the target compound is dependent on several key factors. The following diagram illustrates the logical relationships between these factors.
Caption: The logical dependencies for achieving a high yield of the target compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature and relevant safety data sheets for a comprehensive understanding before undertaking any experimental work.
References
An In-depth Technical Guide on the Preparation of N-Boc-2-iodo-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-iodo-4-methoxyaniline is a key building block in synthetic organic chemistry, particularly valued in the synthesis of complex alkaloids and pharmaceutical intermediates. Its structure, featuring a protected amine and a strategically placed iodine atom, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of the preparation of N-Boc-2-iodo-4-methoxyaniline, detailing two critical synthetic steps: the iodination of 4-methoxyaniline and the subsequent N-Boc protection. This document includes detailed experimental protocols, tabulated quantitative data, and a visualization of a synthetic pathway utilizing the target molecule, designed to serve as a practical resource for researchers in drug discovery and development.
Introduction
The strategic introduction of protecting groups and reactive handles is a fundamental aspect of modern organic synthesis. N-Boc-2-iodo-4-methoxyaniline is an exemplary bifunctional molecule that serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The iodine substituent at the ortho-position to the protected amine is a key feature, enabling a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are instrumental in the construction of complex molecular architectures. A notable application of this compound is in the total synthesis of the psychoactive alkaloid ibogaine, which has garnered interest for its potential anti-addictive properties.[1]
Synthesis of N-Boc-2-iodo-4-methoxyaniline
The preparation of N-Boc-2-iodo-4-methoxyaniline is typically achieved in a two-step sequence starting from the commercially available 4-methoxyaniline. The first step involves the regioselective iodination of the aromatic ring, followed by the protection of the amino group with a Boc moiety.
Step 1: Iodination of 4-methoxyaniline to yield 2-iodo-4-methoxyaniline
The direct iodination of 4-methoxyaniline can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl) or an in situ generated electrophilic iodine species. An alternative, though less direct, route involves the decarboxylative iodination of 2-amino-4-methoxybenzoic acid.
Step 2: N-Boc Protection of 2-iodo-4-methoxyaniline
The protection of the amino group of 2-iodo-4-methoxyaniline is accomplished by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocols
Protocol for the Synthesis of 2-iodo-4-methoxyaniline
This protocol is adapted from a decarboxylative iodination method.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Oxygen (O₂)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a high-pressure autoclave with a glass liner, add 2-amino-4-methoxybenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv), and potassium iodide (KI, 0.6 equiv).
-
Add 10 mL of acetonitrile (CH₃CN) to the autoclave.
-
Purge the autoclave with oxygen (O₂) by three cycles of pressurization and venting, then pressurize with O₂ to 10 bar.
-
Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.
-
After the reaction is complete, cool the reactor with a water bath.
-
Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.
-
Add silica gel to the flask and evaporate the volatiles under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.
Protocol for the Synthesis of N-Boc-2-iodo-4-methoxyaniline
This protocol is adapted from the work of Jana and Sinha (2012).[1]
Materials:
-
2-iodo-4-methoxyaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodo-4-methoxyaniline (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N, 1.5 equiv) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary, although in many cases, the product is of sufficient purity for subsequent steps.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-iodo-4-methoxyaniline and its N-Boc protected derivative.
Table 1: Synthesis of 2-iodo-4-methoxyaniline
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methoxybenzoic acid | [2] |
| Yield | 23% | [2] |
| Appearance | Orange oil | [2] |
| ¹H NMR (400 MHz, CDCl₃) | [2] | |
| δ 7.21 (d, J = 2.8 Hz, 1H) | Aromatic CH | [2] |
| δ 6.77 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H) | Aromatic CH | [2] |
| δ 6.58 (d, J = 8.8 Hz, 1H) | Aromatic CH | [2] |
| δ 3.95 (br s, 2H) | NH₂ | [2] |
| δ 3.73 (s, 3H) | OCH₃ | [2] |
Table 2: Synthesis of N-Boc-2-iodo-4-methoxyaniline
| Parameter | Value | Reference |
| Starting Material | 2-iodo-4-methoxyaniline | [1] |
| Yield | 89% | [1] |
| Appearance | Light brown solid | [1] |
| ¹H NMR (500 MHz, CDCl₃) | [1] | |
| δ 7.82 (d, J = 9.0 Hz, 1H) | Aromatic CH | [1] |
| δ 7.29 (d, J = 3.0 Hz, 1H) | Aromatic CH | [1] |
| δ 6.88 (dd, J = 9.0, 3.0 Hz, 1H) | Aromatic CH | [1] |
| δ 6.53 (s, 1H) | NH | [1] |
| δ 3.75 (s, 3H) | OCH₃ | [1] |
| δ 1.52 (s, 9H) | C(CH₃)₃ | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | [1] | |
| δ 155.0, 152.8, 140.2, 123.6, 116.1, 115.3, 89.1, 80.7, 55.7, 28.3 | [1] |
Visualization of a Synthetic Application
N-Boc-2-iodo-4-methoxyaniline is a key intermediate in the total synthesis of ibogaine. The following diagram illustrates the logical workflow of this multi-step synthesis, highlighting the crucial role of the title compound.
References
Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS No. 157496-75-8). This compound serves as a key intermediate in the synthesis of various organic molecules, including ibogaine analogues.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Aromatic CH | 7.81 | d | 8.8 | 1H |
| Aromatic CH | 7.30 | d | 3.0 | 1H |
| Aromatic CH | 6.90 | dd | 3.0, 8.8 | 1H |
| NH (broad) | 6.54 | br s | - | 1H |
| OCH₃ | 3.76 | s | - | 3H |
| C(CH₃)₃ | 1.52 | s | - | 9H |
| ¹³C NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm |
| C=O | 155.9 |
| Aromatic C-O | 153.0 |
| Aromatic C-N | 132.3 |
| Aromatic CH | 123.6 |
| Aromatic CH | 122.0 |
| Aromatic CH | 114.8 |
| Aromatic C-I | 90.4 |
| Quaternary C | 80.7 |
| OCH₃ | 55.7 |
| C(CH₃)₃ | 28.4 |
Data sourced from a study on the Sonogashira cross-coupling reaction.[1]
Mass Spectrometry (MS) Data
| Technique | m/z | Interpretation |
| EI | 349.0182 | [M]⁺ (Calculated for C₁₂H₁₆INO₃: 349.0175) |
The mass spectrometry data corresponds to the molecular ion of the target compound.[1]
Experimental Protocols
The following section details the synthetic procedure for this compound.
Synthesis of this compound
This protocol involves a two-step process starting from tert-butyl 4-methoxyphenylcarbamate.
Step 1: Synthesis of tert-butyl 4-methoxyphenylcarbamate
A detailed procedure for this precursor was not provided in the direct synthesis of the final compound but is a standard starting material.
Step 2: Iodination of tert-butyl 4-methoxyphenylcarbamate
-
Under an argon atmosphere, dissolve tert-butyl 4-methoxyphenylcarbamate (17.9 g, 80.0 mmol) in anhydrous diethyl ether (150 mL) in a magnetically stirred flask.
-
Cool the solution to -20 °C.
-
Slowly add tert-butyllithium (88.4 mL of a 1.9M solution in hexane, 168.0 mmol).
-
Stir the reaction mixture for 3 hours at -20 °C.
-
Cool the mixture to -78 °C.
-
Add a solution of 1,2-diiodoethane (45.1 g, 160.0 mmol) dissolved in anhydrous diethyl ether (300 mL).
-
Gradually warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (150 mL).
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter the solid and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane (10:90) as the eluent.
-
The final product, this compound, is obtained as a light yellow oil (19.3 g, 69% yield).[1]
An alternative synthesis starts from m-Iodophenol, which is converted to 4-methoxy-2-iodoaniline and then protected with a Boc group.[2]
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
References
In-depth Technical Guide: ¹H NMR Spectrum of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. Due to the limited availability of a complete, published ¹H NMR spectrum and a specific synthesis protocol for this exact molecule in peer-reviewed literature, this guide presents a composite of data from structurally analogous compounds and general synthetic methodologies. This information is intended to serve as a valuable resource for researchers working with similar chemical entities.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds, including tert-butyl (4-methoxyphenyl)carbamate and other substituted phenylcarbamates. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | d | 1H | Ar-H (H-6) |
| ~ 7.0 | d | 1H | Ar-H (H-3) |
| ~ 6.8 | dd | 1H | Ar-H (H-5) |
| ~ 6.5 | s (br) | 1H | N-H |
| 3.81 | s | 3H | O-CH₃ |
| 1.52 | s | 9H | C(CH₃)₃ |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The coupling constants (J) are predicted to be in the range of 2-3 Hz for meta-coupling and 8-9 Hz for ortho-coupling.
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyaniline. A representative synthetic route is outlined below.
Step 1: Iodination of 4-methoxyaniline
A solution of 4-methoxyaniline in a suitable solvent (e.g., acetonitrile or dichloromethane) is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in the presence of an acid catalyst (e.g., trifluoroacetic acid) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent. The crude 2-iodo-4-methoxyaniline is then purified by column chromatography.
Step 2: Boc-protection of 2-iodo-4-methoxyaniline
To a solution of 2-iodo-4-methoxyaniline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP)) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
¹H NMR Spectroscopic Analysis
A sample of the purified this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. The data is processed by applying a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
¹H NMR Signal Assignment Workflow
Caption: Logical workflow for the assignment of ¹H NMR signals.
In-depth Technical Guide: 13C NMR Chemical Shifts of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the 13C NMR chemical shifts of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined 13C NMR data for this specific compound. However, to provide a valuable resource for researchers, this document presents 13C NMR data for structurally analogous compounds. This information can be utilized for the estimation and interpretation of the chemical shifts for this compound. Additionally, a generalized experimental protocol for the acquisition of 13C NMR spectra for this class of compounds is provided, along with a workflow diagram for NMR data acquisition and analysis.
Introduction
This compound is a halogenated aromatic organic compound with potential applications in synthetic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a critical analytical technique for the structural elucidation and purity assessment of such molecules. The 13C NMR spectrum provides detailed information about the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.
Data Presentation: 13C NMR Chemical Shifts of Structurally Related Compounds
The following table summarizes the experimentally determined 13C NMR chemical shifts for various substituted tert-butyl phenylcarbamates. These compounds share the core carbamate structure and substitution patterns on the phenyl ring, making them useful for predicting the chemical shifts of this compound. The data was recorded in CDCl3, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Aromatic Carbons (ppm) | C=O (ppm) | O-C(CH3)3 (ppm) | O-C(C H3)3 (ppm) | Other (ppm) |
| Tert-butyl phenylcarbamate | 138.30, 123.97, 123.01, 118.49 | 152.73 | 80.49 | 28.33 | - |
| Tert-butyl o-tolylcarbamate | 136.20, 132.80, 130.20, 126.60, 123.60, 121.00 | 153.00 | 80.20 | 28.20 | 17.60 (-CH3) |
| Tert-butyl m-tolylcarbamate | 138.80, 138.20, 128.70, 123.80, 119.10, 115.60 | 152.80 | 80.30 | 28.30 | 21.40 (-CH3) |
| Tert-butyl p-tolylcarbamate | 135.71, 132.53, 129.66 | 152.90 | 80.30 | 28.35 | 20.72 (-CH3) |
| Tert-butyl (4-methoxyphenyl)carbamate[1] | 155.60, 131.40, 120.50, 114.10 | 153.20 | 80.10 | 28.30 | 55.40 (-OCH3) |
| Tert-butyl (4-chlorophenyl)carbamate[1] | 144.40, 142.70, 125.10, 117.40 | 151.80 | 81.90 | 28.10 | - |
| Tert-butyl (4-bromophenyl)carbamate[1] | 137.46, 131.89, 120.02, 115.43 | 152.50 | 80.92 | 28.31 | - |
| Tert-butyl (2-nitrophenyl)carbamate[1] | 135.90, 135.70, 125.80, 121.80, 120.70 | 152.20 | 81.80 | 28.20 | - |
Experimental Protocols
A general methodology for the acquisition of 13C NMR spectra for compounds similar to this compound is outlined below. This protocol is based on standard practices reported in the literature for the characterization of related organic molecules.[1]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The corresponding 13C frequency would be 100 MHz or 125 MHz, respectively.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for most organic compounds.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with a Fourier transform.
-
An exponential multiplication with a line broadening factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mandatory Visualization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound, such as this compound, using NMR spectroscopy.
Caption: Workflow for Synthesis, NMR Analysis, and Structural Elucidation.
References
In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. The document outlines predicted fragmentation patterns based on the analysis of structurally similar compounds, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a generalized workflow for its characterization.
Compound Information
This compound is an organic compound with the molecular formula C₁₂H₁₆INO₃ and a molecular weight of 349.17 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group on an iodinated and methoxylated aniline derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes.
Predicted Mass Spectrometry Data
The fragmentation of carbamates, particularly those with a Boc protecting group, is well-documented. Key fragmentation pathways include the loss of isobutylene (56 Da) and the entire Boc group (100 Da). Additionally, the presence of an iodine atom suggests the potential for cleavage of the carbon-iodine bond.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothetical) |
| 349 | [C₁₂H₁₆INO₃]⁺• | Molecular Ion (M⁺•) | Low |
| 293 | [C₈H₈INO₃]⁺• | M⁺• - C₄H₈ (Loss of isobutylene) | Moderate |
| 249 | [C₇H₈INO]⁺• | M⁺• - C₅H₈O₂ (Loss of Boc group) | High |
| 222 | [C₇H₈NO₃]⁺ | M⁺• - I | Moderate to High |
| 127 | [I]⁺ | Iodine cation | Low |
| 57 | [C₄H₉]⁺ | tert-butyl cation | Very High (Base Peak) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a detailed protocol for the analysis of this compound using GC-MS. Due to the thermal lability of some carbamates, careful optimization of the injector temperature is recommended to prevent degradation.
3.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to obtain a stock solution of 1 mg/mL.
-
Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C (optimization may be required).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
3.3. Data Analysis
Acquire the data using the instrument's software. The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can be extracted and analyzed. The fragmentation pattern should be compared with the predicted data in Table 1 for identification.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized intermediate like this compound.
Caption: Generalized workflow for the synthesis and GC-MS analysis.
Logical Fragmentation Pathway
The following diagram illustrates the predicted logical fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of the target compound.
Technical Guide: GSK1070916, A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aurora B and C kinase inhibitor, GSK1070916 (CAS Number 157496-75-8 has been associated with this compound in research literature, though it is also linked to another chemical entity). GSK1070916 is a novel, ATP-competitive small molecule inhibitor with significant anti-proliferative and antitumor activities. This document details its mechanism of action, preclinical data, and relevant experimental protocols for its investigation.
Introduction
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2] Their overexpression or amplification is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] GSK1070916 is a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[1][4] By disrupting the function of these kinases, GSK1070916 interferes with critical mitotic processes, leading to polyploidy and eventual apoptosis in cancer cells.[5][6] This targeted approach offers the potential for selective elimination of rapidly dividing tumor cells.[5]
Mechanism of Action
GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[6][7] Its primary mechanism of action involves the disruption of the chromosomal passenger complex (CPC), of which Aurora B is a key component.[1] The CPC is essential for proper chromosome segregation, spindle assembly checkpoint function, and cytokinesis.[1] Inhibition of Aurora B by GSK1070916 leads to a dose-dependent decrease in the phosphorylation of its substrate, histone H3 at serine 10 (pHH3-S10).[5][6] This disruption of a key mitotic event prevents proper cell division, causing cells to become polyploid and ultimately undergo apoptosis.[5][8]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by GSK1070916.
Caption: GSK1070916 inhibits Aurora B/C kinase, preventing histone H3 phosphorylation and leading to mitotic failure and apoptosis.
Quantitative Data
GSK1070916 demonstrates high potency and selectivity for Aurora B and C kinases over Aurora A. Its anti-proliferative activity has been observed across a wide range of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GSK1070916
| Target Kinase | IC50 (nM) | Ki (nM) | Dissociation Half-life (min) |
| Aurora B-INCENP | 3.5[7] | 0.38[4] | >480[7] |
| Aurora C-INCENP | 6.5[7] | 1.5[4] | 270[7] |
| Aurora A-TPX2 | 1100[7] | 490[3] | Not time-dependent[7] |
| FLT1 | 42[9] | - | - |
| TIE2 | 59[9] | - | - |
| SIK | 70[9] | - | - |
| FLT4 | 74[9] | - | - |
| FGFR1 | 78[9] | - | - |
Table 2: Anti-proliferative Activity (EC50) of GSK1070916 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| A549 | Lung Cancer | 7[4] |
| HCT116 | Colon Carcinoma | 1.2 (for pHH3-S10 inhibition)[10] |
| COLO-320-HSR | Colon Cancer | 92[9] |
| CRO-AP2 | - | 3[9] |
| Median of >100 cell lines | Various | 8 [6] |
Experimental Protocols
In Vitro Kinase Assay (IMAP™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of GSK1070916 against Aurora kinases.
-
Plate Preparation: Add GSK1070916 at various concentrations to assay plates.
-
Enzyme Addition: Add Aurora A–TPX2 (1 nM), Aurora B–INCENP (2 nM), or Aurora C–INCENP (2.5 nM) to the plates in the appropriate buffer.[5]
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to account for time-dependent inhibition.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP.[5]
-
Incubation: Incubate at room temperature for 90–120 minutes to allow the reaction to reach equilibrium.[5]
-
Detection: Quantify product formation using a fluorescence polarization plate reader.[5]
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effects of GSK1070916 on cancer cell lines.
Caption: Workflow for determining the anti-proliferative activity of GSK1070916 using a luminescence-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate exponentially growing cells in 96-well plates in their recommended growth media and incubate overnight at 37°C in 5% CO2.[11]
-
Compound Treatment: The following day, treat the cells with serial dilutions of GSK1070916.[11] A time-zero (T=0) measurement can be taken at this point by adding CellTiter-Glo® reagent to one set of plates.[11]
-
Incubation: Incubate the compound-treated plates for 6 to 7 days.[11]
-
Cell Viability Measurement: Measure cell proliferation using the CellTiter-Glo® luminescent cell viability assay according to the manufacturer's protocol.[11]
-
Data Analysis: Analyze the luminescence data to determine the EC50 values.
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.
Caption: A generalized workflow for assessing the in vivo antitumor activity of GSK1070916 in a xenograft mouse model.
Detailed Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer GSK1070916 intraperitoneally (i.p.) at desired doses (e.g., 25, 50, or 100 mg/kg) on a specified schedule (e.g., once daily for 5 consecutive days followed by 2 days off).[11]
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Pharmacodynamic Analysis: At specified time points after dosing, tumors can be harvested to measure the levels of phospho-histone H3 (Ser10) to assess target engagement.[11]
-
Endpoint: The study endpoint is typically determined by tumor growth inhibition or regression in the treated groups compared to the control group.
Clinical Development
GSK1070916 has undergone a Phase I clinical trial to evaluate its safety, tolerability, and recommended Phase II dose in patients with advanced solid tumors.[3][12] The study involved a dose-escalation design with intravenous administration of GSK1070916.[12]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with broad anti-proliferative activity in a wide range of cancer cell lines and demonstrated antitumor effects in preclinical xenograft models.[13] Its well-defined mechanism of action, involving the disruption of mitosis and induction of apoptosis, makes it a compelling candidate for further investigation in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of GSK1070916.
References
- 1. massivebio.com [massivebio.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 1070916 For Advanced solid tumor – All About Drugs [allfordrugs.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Introduction
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. Among these, Tert-butyl 2-iodo-4-methoxyphenylcarbamate has emerged as a pivotal intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique structural features—a Boc-protected amine, a methoxy group, and a strategically positioned iodine atom—offer a trifecta of functionalities that medicinal chemists can exploit to generate libraries of novel compounds for biological screening. This technical guide provides an in-depth overview of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and drug development professionals.
Core Synthesis and Chemical Properties
This compound (CAS: 157496-75-8) is a stable, solid organic compound with a molecular formula of C₁₂H₁₆INO₃ and a molecular weight of 349.17 g/mol . Its synthesis is a multi-step process that begins with commercially available precursors.
Experimental Protocol: Synthesis of this compound
The synthesis can be conceptualized as a two-stage process: the iodination of a methoxyaniline precursor followed by the protection of the amine group.
Stage 1: Synthesis of 2-iodo-4-methoxyaniline
A plausible synthetic route starts from 4-methoxyaniline. While a direct, high-yielding one-pot synthesis from anthranilic acids has been described, a common laboratory-scale approach involves the following steps:
-
Acetylation: 4-methoxyaniline is first protected by acetylation with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
-
Nitration: The acetylated compound is then nitrated, for example, using nitric acid in a suitable solvent, to introduce a nitro group, yielding N-(4-methoxy-2-nitrophenyl)acetamide.[1][2][3][4]
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, for instance, through catalytic hydrogenation or using a reducing agent like iron in acidic media, to give N-(2-amino-4-methoxyphenyl)acetamide.
-
Diazotization and Iodination (Sandmeyer Reaction): The resulting aminophenylacetamide is then subjected to diazotization with sodium nitrite in an acidic medium, followed by the introduction of iodine using potassium iodide to yield N-(2-iodo-4-methoxyphenyl)acetamide.
-
Hydrolysis: Finally, the acetyl group is removed by hydrolysis under acidic or basic conditions to afford the desired 2-iodo-4-methoxyaniline.
Stage 2: Boc Protection of 2-iodo-4-methoxyaniline
The protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate is a standard procedure in organic synthesis.
-
Reaction Setup: 2-iodo-4-methoxyaniline is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, often in the presence of a base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
-
Reaction and Work-up: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any by-products, followed by drying and concentration of the organic phase.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a scaffold for generating diverse molecular structures through palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl groups. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature a biaryl or related core structure.
Case Study: Trametinib and the MAPK/ERK Pathway
While not directly synthesized from the title compound, the MEK1/2 inhibitor Trametinib (GSK1120212) serves as an excellent case study. Its synthesis involves a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which shares the crucial 4-iodoaniline substructure. This highlights the importance of this class of intermediates in accessing potent kinase inhibitors.
Trametinib is an allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Quantitative Data on Kinase Inhibitors
The following table summarizes the inhibitory activity of Trametinib and other kinase inhibitors that target pathways relevant to the application of iodoaniline-derived compounds. It is important to note that IC₅₀ values can vary between different studies and assay conditions.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference(s) |
| Trametinib | MEK1 | 0.92 | - | [5] |
| MEK2 | 1.8 | - | [5] | |
| p-ERK Inhibition | ~5-20 | HT-29 | [5] | |
| Vandetanib | VEGFR2 | 3.6 | - | (Data from various public sources) |
| EGFR | 500 | - | (Data from various public sources) | |
| Foretinib | MET | 1.1 | - | (Data from various public sources) |
| VEGFR2 | 0.4 | - | (Data from various public sources) |
Other Relevant Kinase Inhibitors and Pathways
The 2-iodo-4-methoxyphenylcarbamate scaffold is also relevant for the synthesis of inhibitors targeting other key signaling pathways implicated in cancer, such as those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Vandetanib, for instance, is a multi-kinase inhibitor that targets both VEGFR and EGFR.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
A Technical Guide to the Solubility of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its molecular structure and furnishes a detailed experimental protocol for its quantitative determination.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₂H₁₆INO₃ and a molecular weight of approximately 349.17 g/mol . Its structure features a substituted phenyl ring, a carbamate group with a bulky tert-butyl protecting group, an iodo substituent, and a methoxy group. Understanding its solubility is crucial for its application in organic synthesis, purification, and various stages of drug development, as solubility impacts reaction kinetics, formulation, and bioavailability.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like". The molecular structure of this compound possesses both polar and non-polar characteristics, which will dictate its solubility in different organic solvents.
-
Polar Features: The carbamate (-NHCOO-) and methoxy (-OCH₃) groups contain electronegative oxygen and nitrogen atoms, allowing for dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).
-
Non-polar Features: The tert-butyl group, the iodinated benzene ring, and the overall carbon backbone contribute to the molecule's non-polar, lipophilic character.
The large, non-polar tert-butyl and iodo-phenyl groups are significant contributors to the molecule's overall size and lipophilicity. Consequently, the compound is expected to exhibit limited solubility in highly polar, protic solvents like water and methanol, but show better solubility in a range of aprotic polar and non-polar organic solvents.
Below is a table summarizing the predicted qualitative solubility in common laboratory solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to Good | The large non-polar surface area of the molecule will interact favorably with non-polar solvents via London dispersion forces. |
| Polar Aprotic | THF, Ethyl Acetate, DCM | Good to High | These solvents can engage in dipole-dipole interactions with the polar groups of the solute without the competing hydrogen bonding network of protic solvents. |
| Polar Aprotic (High) | DMF, DMSO, Acetonitrile | High | The high polarity of these solvents can effectively solvate both the polar and, to some extent, the non-polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The energy required to break the strong hydrogen-bonding network of the solvent may not be fully compensated by solute-solvent interactions. |
Conceptual Framework for Solubility
The solubility of a compound like this compound is a balance between its crystal lattice energy and the solvation energy released upon interaction with the solvent. The following diagram illustrates the key molecular properties influencing this balance.
Caption: Key molecular and solvent properties determining solubility.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, the Saturation Shake-Flask Method is a reliable and widely accepted technique.[1][2] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)
-
Glass vials or flasks with screw caps or stoppers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.[1]
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the solute.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.[5]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the Saturation Shake-Flask method.
Caption: Workflow for the Saturation Shake-Flask solubility protocol.
This guide provides a foundational understanding of the solubility of this compound based on chemical principles and establishes a clear, actionable protocol for its precise experimental determination. For researchers and developers, applying this protocol will yield the quantitative data necessary for process optimization, formulation development, and other critical applications.
References
An In-depth Technical Guide to the Boc Protection of 2-Iodo-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-iodo-4-methoxyphenyl)carbamate through the Boc protection of 2-iodo-4-methoxyaniline. This reaction is a fundamental step in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The tert-butoxycarbonyl (Boc) group is an essential amine protecting group, valued for its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1]
Core Concepts of Boc Protection
The protection of amines is a critical strategy in organic synthesis to prevent unwanted side reactions.[2] The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), effectively masks the nucleophilicity of the amine functionality.[1] This protection allows for chemical transformations on other parts of the molecule without interference from the amine. The reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, facilitated by a base.[3] The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.[4][5]
Comparative Data on Boc Protection Conditions
The following table summarizes various conditions reported for the Boc protection of primary amines, providing a comparative basis for the selected experimental protocol.
| Substrate Type | Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | Di-tert-butyl dicarbonate (1.1) | Sodium bicarbonate (2.0) | Dioxane/Water (1:1) | 0 to RT | 4-12 | ~95 | [4] |
| Pyrrolidine | Di-tert-butyl dicarbonate (1.0) | Triethylamine (1.1) | Dichloromethane (DCM) | 0 to RT | 1 | 100 | [2] |
| Primary Amine | Di-tert-butyl dicarbonate (5.0) | 4-DMAP (0.2) | Tetrahydrofuran (THF) | RT | 12 | High | [2] |
| Aniline | Di-tert-butyl dicarbonate (1.1) | 4-DMAP (cat.) | Acetonitrile | RT | - | - | [1] |
| Aryl/Aliphatic Amine | Di-tert-butyl dicarbonate | Iodine (cat.) | Solvent-free | RT | - | High | [6] |
Experimental Workflow
The following diagram illustrates the workflow for the Boc protection of 2-iodo-4-methoxyaniline.
Caption: Reaction workflow for the Boc protection of 2-iodo-4-methoxyaniline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of anilines.[2][4]
Materials:
-
2-Iodo-4-methoxyaniline (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Triethylamine (TEA) (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methoxyaniline (1.0 equiv.). Dissolve the starting material in anhydrous THF. Add triethylamine (1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of (Boc)₂O: Cool the reaction mixture to 0 °C using an ice bath. To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise or as a solution in a small amount of THF.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tert-butyl (2-iodo-4-methoxyphenyl)carbamate.
Signaling Pathway Diagram
The chemical transformation can be represented by the following reaction diagram:
Caption: Boc protection of 2-iodo-4-methoxyaniline.
This comprehensive guide provides the necessary theoretical and practical information for the successful Boc protection of 2-iodo-4-methoxyaniline, a valuable intermediate in synthetic organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - Tert-butyl n-(4-iodo-2-methoxyphenyl)carbamate (C12H16INO3) [pubchemlite.lcsb.uni.lu]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of tert-butyl 2-iodo-4-methoxyphenylcarbamate*. This reaction is a powerful method for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The protocol is based on established Suzuki coupling methodologies for structurally related aryl iodides and carbamates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base. This compound is a valuable building block, allowing for the introduction of a protected aminophenyl group into a target molecule. Subsequent deprotection of the Boc group can provide access to a primary amine, which can be further functionalized. This application note details a reliable protocol for the coupling of this substrate with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (arylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
A general schematic of the Suzuki coupling reaction is presented below.
Caption: General schematic of the Suzuki coupling reaction.
Experimental Protocols
This section provides a detailed experimental protocol for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Formylphenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water mixture
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating plate or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean and dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03-0.05 equiv) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the Suzuki coupling.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 70-80 |
| 2 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 75-85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 10 | 72-82 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 65-75 |
Signaling Pathways and Applications
The biaryl products synthesized through this protocol can serve as key intermediates in the development of various therapeutic agents. For instance, aminobiphenyl scaffolds are present in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to introduce diverse substituents on the second aryl ring via the Suzuki coupling allows for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
The logical relationship for the application of this protocol in a drug discovery context is outlined below.
Caption: Drug discovery workflow utilizing this protocol.
Disclaimer: The provided protocols and data are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific arylboronic acid used and the desired scale of the reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction is valued for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods.[1]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of a specific and functionally rich substrate: tert-butyl 2-iodo-4-methoxyphenylcarbamate. This substrate presents unique considerations due to the presence of an ortho-iodo substituent, an electron-donating methoxy group, and a potentially base-sensitive tert-butoxycarbonyl (Boc) protecting group. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve high yields and prevent unwanted side reactions such as dehalogenation or cleavage of the Boc group.
Reaction Scheme and Catalytic Cycle
The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:
Reaction Scheme:
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R¹R²NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
A critical aspect for aryl iodides is the potential formation of unreactive palladium iodide dimers, which can be mitigated by the use of appropriate bidentate phosphine ligands.[1]
Data Presentation: Optimized Reaction Conditions
The successful amination of this compound is highly dependent on the choice of the palladium source, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of structurally similar aryl iodides.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 | [2] |
| Iodobenzene | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 | [2] |
| 4-Iodotoluene | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | NaOtBu (1.5) | Toluene | 80 | 12 | 85-95 | [2] |
| 4-Iodotoluene | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.6) | THF | 70 | 16 | 88 | [2] |
| 2-Bromo-4-iodopyridine | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |
Note: The yields and conditions provided are for analogous systems and should be considered as a starting point for the optimization of the reaction with this compound.
Experimental Protocols
This section provides a general experimental protocol for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization depending on the nature of the amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the mol of Pd), and the base (e.g., 1.4-2.5 equiv).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tert-butyl 2-amino-4-methoxyphenylcarbamate.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows described in these application notes.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Heck Reaction of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for the palladium-catalyzed Heck reaction of tert-butyl 2-iodo-4-methoxyphenylcarbamate with various alkenes. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide range of substituted aromatic compounds of interest in medicinal chemistry and materials science.
Introduction
The Mizoroki-Heck reaction is a versatile and widely used method for the olefination of aryl halides. Aryl iodides are particularly reactive substrates in this transformation. The substrate of interest, this compound, is an electron-rich aryl iodide with a sterically demanding N-Boc protecting group. These electronic and steric factors can influence the choice of reaction conditions. The protocols provided below are based on established methodologies for similar electron-rich and sterically hindered aryl halides and are designed to provide a high yield of the desired vinylated product.
Key Reaction Parameters
Successful Heck coupling of this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial.[1] In some cases, ligandless conditions using palladium on carbon (Pd/C) can also be effective, particularly with highly reactive aryl iodides.
-
Base: A variety of organic and inorganic bases can be used. Common choices include triethylamine (Et₃N), sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity.
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures. Common solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), dioxane, and acetonitrile (MeCN).
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[2] Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Alkene Partner: The nature of the alkene coupling partner will influence the reaction conditions and the properties of the product. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling with Acrylates and Styrenes
This protocol provides a general method for the Heck reaction of this compound with common alkenes like acrylates and styrenes.
Materials:
-
This compound
-
Alkene (e.g., tert-butyl acrylate, styrene) (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (if required, 2-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous dioxane or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, cesium carbonate, and palladium(II) acetate. If using a phosphine ligand, it should also be added at this stage.
-
Add anhydrous dioxane or DMF to the flask.
-
Add the alkene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Ligandless Heck Reaction using Palladium on Carbon
For highly reactive aryl iodides, a ligandless protocol using heterogeneous palladium on carbon can be effective and offers the advantage of easier catalyst removal.
Materials:
-
This compound
-
Alkene (e.g., tert-butyl acrylate) (1.2 equivalents)
-
10% Palladium on carbon (Pd/C) (2-5 mol%)
-
Sodium acetate (NaOAc) (2 equivalents)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, sodium acetate, and 10% Pd/C.
-
Under an inert atmosphere, add anhydrous DMA.
-
Add the alkene to the mixture.
-
Heat the reaction to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite to remove the Pd/C catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize expected yields for the Heck reaction of this compound with various alkenes based on data from analogous systems.
Table 1: Heck Coupling of Methoxy-Substituted Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | Pd milling ball | K₂CO₃ (2) | DMF (cat.) | 120 | 2 | 70-79[4] |
| 2 | 4-Iodoanisole | tert-Butyl Acrylate | Pd milling ball | K₂CO₃ (2) | DMF (cat.) | 120 | 2 | ~82[4] |
| 3 | 4-Bromoanisole | Ethyl Crotonate | Pd EnCat®40 (0.8) | NaOAc (2.5) | EtOH | 140 (mw) | 0.5 | 35[3] |
Note: Yields are based on reactions with structurally similar methoxy-substituted aryl halides and may vary for the target substrate.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tert-butyl 2-iodo-4-methoxyphenylcarbamate in various palladium-catalyzed cross-coupling reactions. This substrate is a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of the iodo group allows for versatile carbon-carbon and carbon-nitrogen bond formation, while the Boc-protecting group on the aniline and the methoxy substituent offer avenues for further functionalization.
This document outlines detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided methodologies are based on established literature for structurally similar substrates and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the 2-position, leading to the synthesis of biaryl and styrenyl derivatives.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Furylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 10 | 70-80 |
*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and, if required, the ligand.
-
Add the anhydrous, degassed solvent.
-
Subject the mixture to three cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. With this compound, this reaction is useful for the synthesis of cinnamate derivatives and other vinylated compounds, which are valuable intermediates in organic synthesis.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields for Heck Coupling
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 80-90 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 12 | 70-80 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₂CO₃ | Toluene | 110 | 24 | 60-70 |
*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.
Experimental Protocol: Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Add the base and the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the tube tightly and heat the reaction mixture to the specified temperature with vigorous stirring.
-
After the indicated time, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction allows for the introduction of an alkynyl moiety onto the aromatic ring of this compound, yielding precursors for a variety of complex molecules, including heterocycles and conjugated systems.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 50 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 3 | Et₃N | Toluene | 70 | 10 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | 5 | Piperidine | Acetonitrile | RT | 24 | 70-80 |
*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Using this compound, this reaction allows for the synthesis of various diarylamine and N-aryl alkylamine derivatives. The Boc-protected aniline moiety can be deprotected in a subsequent step to reveal a primary amine for further functionalization.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 100 | 20 | 65-75 |
*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the ligand, and the base to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Synthesis of Carbazole Derivatives Using Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted 7-methoxycarbazole derivatives, leveraging Tert-butyl 2-iodo-4-methoxyphenylcarbamate as a key starting material. The described methodology follows a two-step sequence involving a Palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-H arylation to construct the carbazole core. This approach offers a versatile pathway to a range of functionalized carbazoles, which are pivotal structural motifs in medicinal chemistry and materials science.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles due to their wide range of biological activities and unique photophysical properties. They form the core structure of numerous natural products and synthetic compounds with applications as anti-cancer, anti-inflammatory, and anti-viral agents, as well as materials for organic light-emitting diodes (OLEDs) and solar cells.
The synthetic strategy outlined herein utilizes the readily available this compound. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen facilitates the initial N-arylation and can be strategically removed in the final product. The methoxy and iodo substituents on the phenyl ring provide handles for further functionalization and direct the regioselectivity of the cyclization step, leading to 2-methoxy-substituted carbazole derivatives.
Overall Synthetic Strategy
The synthesis proceeds in two main steps as depicted in the workflow below. The initial step is a Buchwald-Hartwig cross-coupling reaction to form a diarylamine intermediate. This is followed by a palladium-catalyzed intramolecular C-H bond activation and cyclization to yield the carbazole ring system.
Figure 1: Overall experimental workflow for the synthesis of carbazole derivatives.
Data Presentation
The following tables summarize the generalized reaction conditions and expected yields for the synthesis of carbazole derivatives. These values are representative of typical outcomes for these types of reactions and may vary depending on the specific substrates and reaction scale.
Table 1: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Substituted Aryl/Heteroaryl Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Table 2: Generalized Conditions for Intramolecular C-H Arylation
| Parameter | Condition |
| Substrate | Diarylamine Intermediate (1.0 equiv) |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | Cu(OAc)₂ (2.0 equiv) or O₂ (1 atm) |
| Acid | Pivalic Acid (PivOH) (30 mol%) |
| Solvent | Toluene or DMF |
| Temperature | 110-130 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Substituted aryl or heteroaryl amines
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pivalic acid (PivOH)
-
Anhydrous toluene and 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
Protocol 1: Synthesis of Tert-butyl (2-(arylamino)-4-methoxyphenyl)carbamate (Diarylamine Intermediate)
This protocol describes a general procedure for the Buchwald-Hartwig amination.
Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl or heteroaryl amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add anhydrous toluene (5 mL).
-
Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diarylamine intermediate.
Protocol 2: Synthesis of Substituted 7-Methoxy-9H-carbazole Derivative
This protocol outlines the intramolecular C-H arylation to form the carbazole ring.
Figure 3: Step-by-step workflow for the intramolecular C-H arylation.
Procedure:
-
To a sealable reaction vial containing a magnetic stir bar, add the diarylamine intermediate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), Cu(OAc)₂ (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and place it in a preheated oil bath at 110-130 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the final carbazole derivative.
Reaction Mechanism
The synthesis of carbazole derivatives via this route involves two distinct palladium-catalyzed cycles.
Figure 4: Simplified catalytic cycles for the two-step carbazole synthesis.
The first cycle represents the Buchwald-Hartwig amination where a Pd(0) species undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation, and reductive elimination yields the diarylamine product and regenerates the Pd(0) catalyst. The second cycle illustrates the intramolecular C-H arylation. A Pd(II) species coordinates to the diarylamine and facilitates C-H activation to form a palladacycle intermediate. Reductive elimination then forms the C-C bond of the carbazole ring, producing a Pd(0) species which is re-oxidized to Pd(II) by an external oxidant to complete the catalytic cycle.
These protocols provide a robust and adaptable framework for the synthesis of a variety of 7-methoxycarbazole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: Deprotection of Boc Group from Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 2-iodo-4-methoxyphenylcarbamate to yield 2-iodo-4-methoxyaniline. This product is a valuable intermediate in the synthesis of various pharmaceutical compounds, including the psychoactive indole alkaloid ibogaine.[1]
These notes provide a comparative overview of common deprotection methods, including the use of trifluoroacetic acid (TFA), hydrochloric acid (HCl), and iodine, to guide researchers in selecting the optimal conditions for their specific needs. Potential side reactions and considerations for substrates with iodo and methoxy functionalities are also discussed.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected anilines. While specific data for this compound is not extensively published, the presented data for analogous compounds provides a reliable reference for expected performance.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Iodine |
| Typical Reagents | 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or Methanol | Iodine (catalytic) |
| Reaction Time | 0.5 - 4 hours | 0.5 - 12 hours | 1 - 5 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% | >90% | High (often >85%) |
| Advantages | - Volatile byproduct (isobutylene) and excess reagent are easily removed in vacuo. - Generally high yielding. | - Often provides the product as a crystalline hydrochloride salt, aiding in purification. - Reagents are common and relatively inexpensive. | - Neutral and mild reaction conditions. - High chemoselectivity. |
| Disadvantages | - Strong, corrosive acid requiring careful handling. - Can cleave other acid-labile protecting groups. | - Can be slower than TFA. - Removal of non-volatile solvents (e.g., dioxane) can be more difficult. | - Requires a stoichiometric amount of I2 for some substrates. - Workup involves removal of iodine. |
| Potential Side Reactions | - Possible cleavage of the methoxy ether. - Potential for Friedel-Crafts alkylation of electron-rich aromatics by the tert-butyl cation. | - Slower reaction times may increase the risk of side reactions if other sensitive functional groups are present. | - Potential for electrophilic aromatic substitution (iodination) on highly activated rings, though less likely on the already iodinated substrate. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-iodo-4-methoxyaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or methanol
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary, or add it directly to a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane or methanol (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 2-8 hours.[2]
-
Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with cold anhydrous diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude amine hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.
Protocol 3: Deprotection using Iodine
This protocol offers a neutral alternative to acidic methods.
Materials:
-
This compound
-
Iodine
-
Dichloromethane (DCM) or solvent-free (grinding)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In Solution: Dissolve this compound (1 equivalent) in DCM. Add a catalytic amount of iodine (e.g., 0.1-0.3 equivalents).
-
Solvent-Free: Alternatively, grind the this compound with a catalytic amount of iodine in a mortar and pestle.
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium thiosulfate solution to quench the excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Reaction Workflow: Acid-Catalyzed Boc Deprotection
Caption: General experimental workflow for the acid-catalyzed deprotection of the Boc group.
Signaling Pathway Context: Synthesis of Ibogaine
The deprotected product, 2-iodo-4-methoxyaniline, is a key precursor in the total synthesis of ibogaine, a psychoactive compound with potential applications in treating addiction. The following diagram illustrates a simplified synthetic pathway where the deprotection step is critical.
Caption: Simplified workflow for the synthesis of Ibogaine from the Boc-protected aniline.
Considerations and Potential Side Reactions
When deprotecting this compound, it is important to consider the stability of the iodo and methoxy substituents under the chosen reaction conditions.
-
Stability of the C-I Bond: The carbon-iodine bond on the aromatic ring is generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize the risk of any undesired side reactions. The iodine-mediated deprotection method is also compatible with the C-I bond.
-
Stability of the Methoxy Group: Aryl methyl ethers are generally stable to the conditions used for Boc deprotection. However, very strong acidic conditions and prolonged reaction times, particularly with heating, could potentially lead to the cleavage of the methoxy group to the corresponding phenol.[3] Therefore, it is recommended to use the mildest effective conditions and to monitor the reaction closely to avoid this side reaction.
-
Alkylation by Tert-butyl Cation: The tert-butyl cation generated during acidic deprotection is a potential alkylating agent.[4] While the electron-rich aromatic ring of the product could be susceptible to Friedel-Crafts alkylation, this is not commonly reported as a major side reaction under standard Boc deprotection conditions. The use of scavengers such as triisopropylsilane (TIS) or anisole can be considered if alkylation becomes problematic.
Conclusion
The deprotection of the Boc group from this compound can be effectively achieved using standard acidic protocols with TFA or HCl, or with a milder iodine-catalyzed method. The choice of reagent will depend on the specific requirements of the synthesis, such as the desired salt form of the product and the presence of other sensitive functional groups. Careful monitoring of the reaction is recommended to ensure complete deprotection while minimizing potential side reactions. The resulting 2-iodo-4-methoxyaniline is a versatile intermediate for the synthesis of complex molecules of pharmaceutical interest.
References
Application Notes and Protocols: Acid-Catalyzed Deprotection of N-Boc-2-iodo-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions. This application note provides detailed protocols for the acid-catalyzed deprotection of N-Boc-2-iodo-4-methoxyaniline, a versatile intermediate in drug discovery. The presence of both an electron-withdrawing iodine atom and an electron-donating methoxy group on the aniline ring presents a unique electronic environment that influences the lability of the Boc protecting group.
This document outlines two standard and effective methods for the deprotection of N-Boc-2-iodo-4-methoxyaniline: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrogen chloride (HCl) in 1,4-dioxane. These protocols are designed to be robust and reproducible, providing researchers with reliable procedures for obtaining the free amine, 2-iodo-4-methoxyaniline, in high yield and purity.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The newly formed amine is then protonated by the acid to form the corresponding ammonium salt.
Caption: Acid-catalyzed deprotection mechanism of N-Boc-aniline.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the acid-catalyzed deprotection of N-Boc-anilines. While specific data for N-Boc-2-iodo-4-methoxyaniline is not widely published, the data presented for analogous substrates provides a strong predictive framework for reaction optimization. The presence of an electron-withdrawing iodo group is expected to facilitate the reaction.[1]
Table 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
| Entry | Substrate | TFA (equiv.) | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1 | N-Boc-aniline | 10 | DCM | 1-2 | RT | >90 | [2] |
| 2 | N-Boc-amino acid | 10 | DCM | 1-2 | RT | >90 | [2] |
| 3 | Various N-Boc amines | 5 | DCM | 0.5 | 60 (µW) | High | [3] |
Table 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
| Entry | Substrate | HCl Concentration | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1 | Various N-Boc amines | 4 M | 1,4-Dioxane | 2 | RT | 91 | [4] |
| 2 | N-Boc-amino acid | 4 M | 1,4-Dioxane | 0.5 | RT | High | [5][6] |
| 3 | Various N-Boc amines | 4 M | 1,4-Dioxane | 16 | RT | 100 | [4] |
Experimental Protocols
General Considerations:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent side reactions.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general and widely applicable method for the complete removal of the Boc protecting group.
Materials:
-
N-Boc-2-iodo-4-methoxyaniline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-2-iodo-4-methoxyaniline (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Work-up Option A (Isolation as TFA salt): Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Work-up Option B (Isolation as free amine): Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the free amine.
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection, often resulting in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[4][5]
Materials:
-
N-Boc-2-iodo-4-methoxyaniline
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-2-iodo-4-methoxyaniline (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with anhydrous diethyl ether.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Add anhydrous diethyl ether to the residue to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Workflow
Caption: General workflow for acid-catalyzed Boc deprotection.
Conclusion
The acid-catalyzed deprotection of N-Boc-2-iodo-4-methoxyaniline is a reliable and efficient transformation that can be readily achieved using standard laboratory reagents and techniques. The choice between trifluoroacetic acid in dichloromethane and hydrogen chloride in 1,4-dioxane will depend on the specific requirements of the subsequent synthetic steps and the desired form of the product (free amine or ammonium salt). The protocols provided herein offer robust starting points for the successful deprotection of this valuable synthetic intermediate, facilitating its use in the development of novel therapeutics and other advanced materials. Careful monitoring of the reaction progress is recommended to optimize reaction times and ensure high yields of the desired 2-iodo-4-methoxyaniline.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Boronic Acids with Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[1][2]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of various boronic acids with tert-butyl 2-iodo-4-methoxyphenylcarbamate. The presence of the electron-donating methoxy group and the sterically demanding tert-butoxycarbonyl (Boc) protecting group on the aniline derivative presents a unique substrate for this reaction. The protocols and data herein serve as a comprehensive guide for researchers engaged in the synthesis of complex biaryl amines.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate species, which then transfers its organic moiety to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1), or 2-Methyltetrahydrofuran (2-MeTHF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-Boc protected biarylamine.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl halides structurally similar to this compound. Yields are highly dependent on the specific substrates and reaction conditions employed.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl 2-iodo-phenylcarbamate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95% |
| 2 | tert-Butyl 2-iodo-4-methylphenylcarbamate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 2-MeTHF | 80 | 8 | ~90% |
| 3 | 2-Iodo-4-methoxyaniline | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~88% |
| 4 | tert-Butyl 2-bromo-phenylcarbamate | Pyridine-3-boronic acid | CataCXium A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | ~75%[3] |
| 5 | 2-Iodoaniline | Benzofuran-2-boronic acid | XPhos Pd G2 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~92%[1] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura coupling protocol.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The substrate, Tert-butyl 2-iodo-4-methoxyphenylcarbamate, presents a unique challenge due to the steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) protecting group ortho to the iodine atom, as well as the electron-rich nature of the aromatic ring. Successful coupling of this substrate is highly dependent on the judicious selection of the phosphine ligand, which plays a critical role in the catalytic cycle. This document provides a comprehensive guide to ligand selection, supported by comparative data and detailed experimental protocols.
The Critical Role of the Phosphine Ligand
The choice of phosphine ligand is paramount in Suzuki-Miyaura coupling as it directly influences the stability and reactivity of the palladium catalyst. The ligand's steric and electronic properties are key to overcoming the challenges associated with sterically hindered and electron-rich substrates.[1]
-
Steric Bulk: Bulky ligands promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in the formation of sterically congested biaryl products. They also help to stabilize the monoligated palladium(0) species, which is believed to be the active catalyst.
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition of the aryl iodide to the palladium(0) center, a crucial step for activating the C-I bond.[1]
For substrates like this compound, bulky and electron-rich monophosphine ligands, particularly the dialkylbiarylphosphine class (Buchwald ligands), have demonstrated superior performance over traditional triarylphosphines.[1][2]
Comparative Performance of Phosphine Ligands
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 2-iodoaniline derivatives, which serve as excellent models for the target substrate. The data highlights the superior efficacy of modern biaryl phosphine ligands.
| Ligand | Structure | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 110 | - | 92 | [3] |
| PPh₃ | Triphenylphosphine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | Moderate | [3] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Pd-RuPhos Precatalyst | - | Toluene | 110 | 8 | Good to Excellent | [4] |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | cataCXium® A Pd G3 | K₃PO₄ | 2-MeTHF | 70 | - | 91 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions. Below are a general protocol for ligand screening and a specific protocol for a preparative scale reaction.
Protocol 1: Ligand Screening Workflow
This protocol outlines a systematic approach for the parallel screening of multiple phosphine ligands to identify the optimal conditions for the coupling of this compound with a desired arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)
-
Reaction vials suitable for heating and inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the same solvent.
-
Prepare a stock solution of the palladium precursor in the same solvent.
-
Prepare a slurry of the base in the solvent.
-
-
Reaction Setup (in an inert atmosphere glovebox):
-
To an array of reaction vials, add the desired phosphine ligand (typically a 1:1 to 2:1 ligand-to-palladium ratio).[6]
-
Add the palladium precursor stock solution to each vial.
-
Add the this compound stock solution.
-
Add the arylboronic acid stock solution (typically 1.1-1.5 equivalents).[3]
-
Initiate the reactions by adding the base slurry (typically 2.0-3.0 equivalents).[3]
-
-
Reaction Execution:
-
Seal the reaction vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).[3]
-
Stir the reactions for a set period (e.g., 2-24 hours).
-
-
Analysis:
-
After cooling to room temperature, quench the reactions with a suitable solvent and add an internal standard.
-
Analyze the reaction outcomes by LC-MS or GC-MS to determine the conversion and yield for each ligand.
-
Protocol 2: Preparative Scale Suzuki Coupling
This protocol provides a general procedure for a larger-scale synthesis using an optimized ligand identified from the screening process.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst/precatalyst (e.g., SPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.[3]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
-
Solvent Addition:
-
Under the inert atmosphere, add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Visualizing the Process
To better understand the key stages of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical workflow for phosphine ligand screening.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered and electron-rich substrates like this compound is highly achievable with the appropriate choice of ligand. Bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos and XPhos are excellent starting points for optimization. A systematic screening of ligands, bases, and solvents is recommended to achieve optimal yields. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes for the preparation of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Base Selection in the Buchwald-Hartwig Amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting an appropriate base for the Buchwald-Hartwig amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. This reaction is a crucial transformation for the synthesis of complex molecules in pharmaceutical and materials science, enabling the formation of a carbon-nitrogen bond between an aryl iodide and an amine.
The choice of base is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. The substrate, this compound, contains a Boc-protecting group, which can be sensitive to certain reaction conditions, particularly harsh bases. Therefore, careful consideration of the base is necessary to achieve optimal results.
The Role of the Base in the Buchwald-Hartwig Amination
The base in the Buchwald-Hartwig amination plays a pivotal role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center. This deprotonation step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active palladium(0) catalyst.
The selection of the base is dependent on several factors, including the pKa of the amine, the nature of the solvent, and the functional groups present on the substrates. Strong bases, such as sodium tert-butoxide (NaOtBu), are highly effective and often lead to faster reaction rates. However, their high basicity can be incompatible with sensitive functional groups, like the Boc-carbamate in the target substrate, potentially leading to decomposition or side reactions. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be milder and more suitable alternatives.
Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Formula | Type | pKa of Conjugate Acid | Key Characteristics & Applications |
| Sodium tert-butoxide | NaOtBu | Strong, non-nucleophilic | ~19 | Highly effective, promotes fast reaction rates. Can be incompatible with base-sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide | LHMDS | Strong, non-nucleophilic | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations. Air-sensitive. |
| Cesium carbonate | Cs₂CO₃ | Weak, inorganic | ~10.3 (second dissociation of H₂CO₃) | Provides excellent functional group tolerance. Often used for sensitive substrates. Its solubility can be a factor. |
| Potassium phosphate | K₃PO₄ | Weak, inorganic | ~12.3 (third dissociation of H₃PO₄) | A mild and effective base for a wide range of substrates, including those with sensitive functionalities. |
| Potassium carbonate | K₂CO₃ | Weak, inorganic | ~10.3 (second dissociation of H₂CO₃) | A weaker base that can be effective, but may result in slower reaction rates compared to stronger bases. |
Experimental Protocols
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of this compound. It is intended as a starting point, and optimization of the base, ligand, catalyst, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure using a Mild Inorganic Base (e.g., Cs₂CO₃)
This protocol is recommended as a starting point due to the presence of the Boc-protecting group.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.2 eq) followed by the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Strong Base (e.g., NaOtBu) - for less sensitive amines
This protocol may be suitable if the amine is less reactive and if initial trials with milder bases are unsuccessful. Caution is advised due to the potential for Boc-group cleavage.
Materials:
-
Same as Protocol 1, but with Sodium tert-butoxide (NaOtBu) instead of Cs₂CO₃.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.2 eq) and the anhydrous, degassed solvent. Finally, add the NaOtBu (1.4 eq).
-
Reaction: Stir the reaction at a lower temperature initially (e.g., 80 °C) and monitor closely. The temperature can be increased if the reaction is sluggish.
-
Monitoring and Work-up: Follow steps 5-8 from Protocol 1.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination```dot
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of tert-butyl 2-iodo-4-methoxyphenylcarbamate, a valuable building block in medicinal chemistry, with various boronic acids.
The electron-rich nature and the presence of a sterically demanding ortho-iodo-N-Boc-aniline moiety in this compound present unique challenges for achieving efficient cross-coupling. The protocols outlined below are designed to address these challenges by providing optimized conditions for catalyst, base, and solvent systems under microwave irradiation.
Data Presentation
The following tables summarize the reaction conditions and representative yields for the microwave-assisted Suzuki coupling of this compound with a selection of commonly used boronic acids. These data are compiled from analogous reactions in the scientific literature and serve as a guide for expected outcomes.[1][2][3][4]
Table 1: Reaction Conditions for Microwave-Assisted Suzuki Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | 1.2 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) |
| Temperature | 120 - 150 °C |
| Time | 15 - 40 minutes |
| Microwave Power | 100 - 300 W (as required to maintain temperature) |
Table 2: Representative Yields with Various Boronic Acids
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic Acid | tert-butyl 4-methoxy-2-phenylphenylcarbamate | 85 - 95 |
| 2 | 4-Methoxyphenylboronic Acid | tert-butyl 4,4'-dimethoxy-[1,1'-biphenyl]-2-ylcarbamate | 80 - 92 |
| 3 | 3-Thienylboronic Acid | tert-butyl 4-methoxy-2-(thiophen-3-yl)phenylcarbamate | 78 - 88 |
| 4 | 4-Acetylphenylboronic Acid | tert-butyl 2-(4-acetylphenyl)-4-methoxyphenylcarbamate | 75 - 85 |
Note: Yields are indicative and may vary based on the specific reaction setup, purity of reagents, and scale of the reaction.
Experimental Protocols
The following are detailed protocols for the microwave-assisted Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 349.17 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Solvent Addition: Add 5 mL of a pre-mixed and degassed 4:1 mixture of 1,4-dioxane and water.
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Degassing: Briefly purge the vial with an inert gas (e.g., argon or nitrogen).
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120 °C, the reaction time to 30 minutes, and the power to a level that maintains the target temperature.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Alternative Procedure using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF) (anhydrous)
-
Deionized Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (0.5 mmol, 174.6 mg), the desired arylboronic acid (0.75 mmol), and sodium carbonate (1.0 mmol, 106.0 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 12.2 mg).
-
Solvent Addition: Add 4 mL of a pre-mixed and degassed 4:1 mixture of DMF and water.
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Degassing: Briefly purge the vial with an inert gas.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 150 °C for 15 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
References
Application Notes and Protocols: Recrystallization of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Tert-butyl 2-iodo-4-methoxyphenylcarbamate via recrystallization. The procedure is designed to enhance the purity of the compound, a crucial step for its use in further chemical synthesis and drug development applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize by-products in subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures. This protocol outlines a systematic approach to selecting an appropriate solvent system and performing the recrystallization to obtain high-purity this compound.
Quantitative Data Summary
The following table summarizes representative data for the recrystallization of this compound, demonstrating the typical yield and enhancement in purity that can be achieved using this protocol.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (%) | ~95.0% | >99.0% |
| Typical Yield (%) | N/A | 75-90% |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Melting Point | Broad range | Sharp, defined range |
Note: The initial purity is based on commercially available this compound. The yield and final purity are typical results based on the recrystallization of analogous aromatic carbamate compounds.
Experimental Protocol
This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, and the full recrystallization procedure.
Part 1: Solvent System Screening
Objective: To identify a suitable single or binary solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound completely at elevated temperatures but sparingly at room temperature or below.
Materials:
-
This compound (crude)
-
Small test tubes or vials
-
Hot plate with stirring capabilities
-
A selection of common laboratory solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate
-
Acetone
-
Toluene
-
Hexane (or Heptane)
-
Water
-
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, swirling to mix, until a total of 0.5 mL of solvent has been added. Observe the solubility. A good "poor" solvent will not dissolve the compound at this stage. A good "good" solvent will dissolve the compound readily.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue to add the solvent in small portions (up to a total of 2-3 mL) until the solid dissolves completely.
-
Once a clear solution is obtained at the elevated temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals form upon cooling, this indicates a suitable single-solvent system.
-
If no single solvent is ideal, a binary solvent system can be employed. To do this, dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid (cloudy). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Based on these screening tests, select the optimal solvent or solvent pair for the full-scale recrystallization. A common and effective system for similar compounds is an ethanol/water or ethyl acetate/hexane mixture.
Part 2: Recrystallization Procedure
Objective: To purify a larger quantity of this compound using the optimized solvent system from Part 1. The following procedure assumes an ethanol/water system has been selected.
Materials:
-
Crude this compound
-
Erlenmeyer flask (appropriately sized for the amount of material)
-
Hot plate with stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate with stirring. Add the ethanol in small portions to avoid using an excess.
-
Once the solid is completely dissolved, remove the flask from the heat.
-
Slowly add deionized water (the "poor" solvent) dropwise to the hot solution while stirring until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to the mixture to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage slow cooling, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Continue to pull a vacuum through the crystals for several minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
Once dry, weigh the purified product and calculate the percent yield.
-
Characterize the purified product by determining its melting point and using appropriate spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.
Visualized Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Troubleshooting & Optimization
Low yield in Suzuki coupling with Boc-protected iodoaniline
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on challenges encountered with Boc-protected iodoanilines.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can lead to low yields and other complications during the Suzuki coupling of Boc-protected iodoanilines.
Q1: My Suzuki coupling reaction with Boc-protected iodoaniline is giving a very low yield. What are the most common causes?
A1: Low yields in this specific Suzuki coupling are often traced back to a few critical factors:
-
Catalyst and Ligand Inefficiency: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh3)4 may not be optimal. Consider using more robust Buchwald-type ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd(OAc)2 or a pre-catalyst like XPhos Pd G2).[1][2][3]
-
Suboptimal Base: The base is crucial for activating the boronic acid but can also cause side reactions.[4] Strong bases or high temperatures can lead to the deprotection of the Boc group.[5][6] Weaker inorganic bases like K2CO3 or Cs2CO3 are often effective.[1][7] In some cases where substrates are base-sensitive, KF can be a milder alternative.[4]
-
Poor Reagent Quality: The purity of your boronic acid is critical. Impurities can poison the palladium catalyst, leading to significantly reduced yields or complete reaction failure. Similarly, ensure your Boc-protected iodoaniline is pure.
-
Ineffective Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is common to dissolve both the organic and inorganic reagents.[1][3]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[8][9]
Q2: I am observing the deprotection of my Boc group during the reaction. How can I prevent this?
A2: Boc deprotection under Suzuki conditions is a known issue, often caused by the reaction conditions being too harsh.[5][6][10][11] Here are some strategies to mitigate this:
-
Lower the Reaction Temperature: High temperatures can promote the cleavage of the Boc group. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. Some modern catalyst systems are efficient even at room temperature.[5]
-
Choose a Milder Base: Strong bases can facilitate Boc deprotection. Consider switching to a milder base like potassium carbonate (K2CO3) or potassium fluoride (KF).[5][7]
-
Change the Protecting Group: If deprotection remains a persistent issue, you might consider switching to a more robust protecting group for the aniline nitrogen that is more stable under the required Suzuki conditions.
Q3: Besides my desired product, I am seeing significant amounts of side products. What are they and how can I minimize them?
A3: Common side products in Suzuki couplings include:
-
Homocoupling Product: This arises from the coupling of two boronic acid molecules. To minimize this, you can try using a slight excess of the iodoaniline or adding the boronic acid slowly to the reaction mixture.
-
Protodeboronation Product: This is where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water before it can couple.[3] This can be minimized by ensuring your reagents are dry (if running an anhydrous reaction) and that the reaction conditions favor the catalytic cycle over this side reaction.
-
Deprotected Starting Material/Product: As discussed in Q2, this results from the loss of the Boc group.
Q4: How critical is the quality of my boronic acid?
A4: The quality of the boronic acid is extremely important. Boronic acids can degrade over time, leading to the formation of boroxines (cyclic trimers) which are less reactive in the coupling reaction. Additionally, impurities can act as catalyst poisons. It is recommended to use fresh, high-purity boronic acid for best results. If you suspect your boronic acid has degraded, you can try recrystallizing it or converting it to the more stable trifluoroborate salt.[1][2]
Data Presentation: Typical Reaction Conditions
The table below summarizes typical starting conditions for a Suzuki coupling with a Boc-protected iodoaniline. These should be considered as a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (Mild) | Condition 3 (For Challenging Substrates) |
| Palladium Source | Pd(OAc)2 (2-5 mol%) | Pd2(dba)3 (1-2 mol%) | XPhos Pd G2 Pre-catalyst (2-5 mol%)[1][12] |
| Ligand | SPhos (4-10 mol%)[2] | P(t-Bu)3 (2-4 mol%) | XPhos (4-10 mol%)[2] |
| Base | K2CO3 (2-3 equiv.)[2] | K3PO4 (2-3 equiv.) | Cs2CO3 (2-3 equiv.)[1] |
| Solvent System | Toluene/H2O (4:1)[1][2] | Dioxane/H2O (5:1) | 2-MeTHF/H2O (10:1)[13] |
| Temperature | 80-100 °C | 50-80 °C | 100-110 °C |
| Typical Yield | 60-85% | 50-75% | 70-95% |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of a Boc-protected iodoaniline with an arylboronic acid.
Materials:
-
Boc-protected iodoaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the Boc-protected iodoaniline (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst (0.02 equiv), and ligand (0.04 equiv).
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the iodoaniline starting material is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Buchwald-Hartwig Amination of Methoxy-Substituted Aryl Iodides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Buchwald-Hartwig amination of methoxy-substituted aryl iodides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Buchwald-Hartwig amination of aryl iodides bearing methoxy substituents.
Problem 1: Low Yield of the Desired Aryl Amine and Presence of a Major Side Product Identified as the De-iodinated Methoxyarene (Hydrodehalogenation).
Possible Causes:
-
Formation of Palladium Hydride Species: The primary cause of hydrodehalogenation is the formation of a palladium hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other protic impurities.
-
Slow Reductive Elimination: If the reductive elimination of the desired C-N bond is slow relative to the processes that form Pd-H, hydrodehalogenation can become a significant competing pathway.
-
Ligand Choice: The choice of phosphine ligand plays a crucial role in the relative rates of reductive elimination and the pathways leading to hydrodehalogenation. Less bulky or less electron-donating ligands may not sufficiently promote the desired C-N bond formation.
-
Base Selection: The nature and strength of the base can influence the formation of palladium hydride species.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor side reactions like hydrodehalogenation.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway. For electron-rich aryl iodides, ligands like tBuXPhos, RuPhos, or BrettPhos are often effective.
-
Base Optimization: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is commonly used. However, if base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures. Ensure the base is of high purity and handled under anhydrous conditions.
-
Solvent Choice: Use anhydrous, degassed solvents. Toluene and dioxane are common choices. The use of a solvent in which the iodide salt byproduct is poorly soluble can sometimes mitigate catalyst inhibition.[1]
-
Employ a Bimetallic Catalyst System: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress the hydrodehalogenation pathway.[2][3] This is thought to occur through the in-situ formation of copper hydride species, which prevents the formation of the problematic palladium hydrides.
-
Temperature Control: If hydrodehalogenation is significant, try lowering the reaction temperature.
-
Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to minimize the presence of water, which can be a source of protons for hydrodehalogenation.
Problem 2: Reaction Stalls or Proceeds Very Slowly.
Possible Causes:
-
Catalyst Inhibition by Iodide: Aryl iodides can be challenging substrates because the iodide anion generated during the reaction can form stable, unreactive palladium iodide dimers, effectively sequestering the active catalyst.[1][4]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.
-
Poor Solubility: The insolubility of reactants, the base, or catalytic species in the chosen solvent can lead to slow reaction rates.
Solutions:
-
Ligand Choice: Bidentate phosphine ligands, such as BINAP or DPPF, can be effective for aryl iodides as they are believed to prevent the formation of palladium iodide dimers.[4]
-
Solvent Selection: Toluene is often a good solvent choice for reactions involving aryl iodides because sodium iodide has poor solubility in it, which can help to minimize catalyst inhibition.[1]
-
Use of Pre-catalysts: Employing a well-defined palladium pre-catalyst can lead to the cleaner and more efficient generation of the active catalytic species compared to generating it in-situ from sources like Pd(OAc)₂.
-
Ensure Proper Mixing: For heterogeneous mixtures involving insoluble bases, vigorous stirring is crucial to ensure adequate contact between all reaction components.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using methoxy-substituted aryl iodides in Buchwald-Hartwig amination?
A1: The most prevalent side reaction is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom, yielding the corresponding methoxyarene.[1][5] This occurs due to the formation of palladium hydride species that can reductively cleave the carbon-iodine bond.
Q2: Can the methoxy group itself participate in side reactions?
A2: While etherification (C-O coupling) is a known Buchwald-Hartwig type reaction, it is not commonly observed as a significant side reaction during the amination of methoxy-substituted aryl iodides.[4] The amination reaction is generally much faster under typical conditions. However, if the amine is a poor nucleophile and the reaction conditions are harsh, the possibility of competing etherification cannot be entirely ruled out, especially if a corresponding alcohol is present as an impurity.
Q3: How does the position of the methoxy group on the aryl iodide affect the reaction?
A3: The electronic nature of the methoxy group makes the aryl iodide electron-rich. This can sometimes slow down the rate of reductive elimination, potentially making hydrodehalogenation more competitive. The steric hindrance from an ortho-methoxy group could also influence the rate of both oxidative addition and reductive elimination.
Q4: Are there any specific safety precautions to consider?
A4: Yes. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Palladium catalysts can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
While specific quantitative data for the amination of methoxy-substituted aryl iodides versus side product formation is sparse in the literature, the following table summarizes the expected trends based on qualitative reports. This table is intended to guide optimization rather than provide exact yield predictions.
| Aryl Halide | Amine | Ligand | Base | Solvent | Desired Product Yield | Hydrodehalogenation (%) | Notes |
| 4-Iodoanisole | Morpholine | P(o-tolyl)₃ | NaOtBu | Toluene | Low to Moderate | Significant | First-generation catalysts are prone to hydrodehalogenation with primary and some secondary amines.[4] |
| 4-Iodoanisole | Aniline | BINAP | Cs₂CO₃ | Dioxane | Good to Excellent | Low | Bidentate ligands can improve yields with aryl iodides by preventing catalyst inhibition.[4] |
| 4-Iodoanisole | n-Hexylamine | tBuXPhos | NaOtBu | Toluene | Good | Moderate | Bulky, electron-rich ligands favor reductive elimination, but hydrodehalogenation can still occur. |
| 4-Iodoanisole | Morpholine | RuPhos | K₃PO₄ | Toluene | Excellent | Low | Modern, sterically hindered ligands are generally effective at minimizing hydrodehalogenation. |
| 4-Iodoanisole | Aniline | Pd-Cu Bimetallic | NaOtBu | Water (micellar) | Excellent | Very Low | The bimetallic system actively suppresses the hydrodehalogenation pathway.[2][3] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in the Amination of 4-Iodoanisole
This protocol is adapted for a typical small-scale laboratory reaction.
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)
-
tBuXPhos (if not using a pre-catalyst, 1.5-3 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add 4-iodoanisole, the palladium pre-catalyst (or palladium source and ligand), and sodium tert-butoxide under a counterflow of inert gas.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: A troubleshooting workflow for addressing low yields and side reactions in the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysis for Tert-butyl 2-iodo-4-methoxyphenylcarbamate Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions involving tert-butyl 2-iodo-4-methoxyphenylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion of the starting material, this compound. What are the primary factors to investigate?
A: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can often be traced back to several key experimental parameters. A systematic check of your reagents and reaction setup is the first step in troubleshooting.
-
Catalyst Activity: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation by oxygen. Ensure that your solvent is thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient. This reduction step can be sensitive to the phosphine ligand or may lead to the formation of palladium black if not properly controlled. Consider using a Pd(0) source like Pd₂(dba)₃ to bypass this initial reduction step. Also, verify the age and storage conditions of your palladium source and phosphine ligands, as they can degrade over time. Phosphine ligands, in particular, are prone to oxidation.
-
Ligand Selection: The choice of ligand is critical for a successful coupling reaction. For an electron-rich and somewhat sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often required. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos can be effective. For Buchwald-Hartwig aminations, ligands such as BrettPhos or Josiphos-type ligands may be necessary, especially for challenging amine couplings.
-
Base Selection and Strength: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. For Suzuki couplings, the base is required to activate the boronic acid or ester for transmetalation. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength of the base can significantly impact the reaction rate and the prevalence of side reactions. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is typically used to deprotonate the amine.
-
Solvent Purity and Choice: The use of anhydrous and degassed solvents is paramount, as water and oxygen can deactivate the catalyst. Common solvents for these reactions include toluene, dioxane, and THF. The choice of solvent can also affect the solubility of the reactants and the stability of the catalytic species.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A typical temperature range for these couplings is 80-120 °C.
Issue 2: Significant Side Product Formation
Q: I am observing significant formation of side products, such as homocoupled products and protodeboronation of my boronic acid. How can I minimize these?
A: The formation of side products is a common challenge that reduces the yield of the desired cross-coupled product.
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the aryl halide is often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst. To minimize homocoupling, ensure rigorous degassing of the reaction mixture. Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.
-
Protodeboronation: This is a major side reaction in Suzuki couplings where the boronic acid or ester group is replaced by a hydrogen atom. This is particularly an issue with electron-deficient arylboronic acids but can occur with others under suboptimal conditions. To mitigate this, consider using a milder base or ensuring anhydrous conditions. The use of more stable boronic esters, such as pinacol esters, can also reduce the rate of protodeboronation.
-
Hydrodehalogenation: In some cases, the aryl iodide can be reduced to the corresponding arene. This can be caused by β-hydride elimination in cases involving certain amines in Buchwald-Hartwig amination or by other hydride sources in the reaction mixture. Using high-purity, dry solvents and carefully selecting the base can help minimize this side reaction.
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and reaction vessel; use a fresh catalyst or a Pd(0) source like Pd₂(dba)₃. |
| Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; BrettPhos for amination). | |
| Incorrect base selection or strength | Screen different bases (e.g., K₂CO₃, K₃PO₄ for Suzuki; NaOtBu, KOtBu for amination). | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Homocoupling | Presence of oxygen | Improve degassing procedure. |
| Inefficient reduction of Pd(II) precatalyst | Use a direct Pd(0) source or add a reducing agent. | |
| Protodeboronation of Boronic Acid | Presence of water or protic impurities | Use anhydrous solvents and reagents. |
| Base-promoted decomposition | Use a milder base or switch to a more stable boronic ester (e.g., pinacol ester). | |
| Formation of Dehalogenated Starting Material | Presence of a hydride source | Use high-purity, dry solvents. Consider a different base. |
| β-hydride elimination (Buchwald-Hartwig) | Use a ligand that promotes reductive elimination over β-hydride elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point would be to use a Pd(0) precatalyst like Pd₂(dba)₃ (1-2 mol %) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol %). For the base, K₃PO₄ (2-3 equivalents) is often a reliable choice. Anhydrous toluene or dioxane are suitable solvents, and a reaction temperature of 80-100 °C is a reasonable starting point.
Q2: What is a suitable starting point for a Buchwald-Hartwig amination with this compound?
A2: For a Buchwald-Hartwig amination, a common and effective catalyst system consists of a palladium precatalyst such as Pd(OAc)₂ (1-2 mol %) or a palladacycle precatalyst, paired with a sterically hindered biarylphosphine ligand like BrettPhos or a Josiphos-type ligand (1.5-3 mol %). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5-2 equivalents) is typically required. The reaction is usually performed in an anhydrous, aprotic solvent like toluene or dioxane at temperatures ranging from 90 to 120 °C.
Q3: How critical is the purity of this compound and the coupling partner?
A3: The purity of all starting materials is crucial for the success of palladium-catalyzed cross-coupling reactions. Impurities in the aryl iodide or the coupling partner (boronic acid/ester or amine) can interfere with the catalytic cycle, leading to lower yields and the formation of side products. It is highly recommended to use freshly purified or high-purity reagents.
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction progress is highly recommended to determine the optimal reaction time and to avoid potential product degradation from prolonged heating. Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 377 mg |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd₂(dba)₃ | 0.01 - 0.02 | 9 - 18 mg |
| SPhos | 0.02 - 0.04 | 8 - 16 mg |
| K₃PO₄ | 2.0 - 3.0 | 425 - 637 mg |
| Anhydrous Toluene | - | 5 - 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 377 mg |
| Amine | 1.1 - 1.5 | 1.1 - 1.5 mmol |
| Pd(OAc)₂ | 0.01 - 0.02 | 2.2 - 4.5 mg |
| BrettPhos | 0.015 - 0.03 | 8 - 16 mg |
| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 | 144 - 192 mg |
| Anhydrous Dioxane | - | 5 - 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BrettPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas.
-
Add anhydrous, degassed dioxane, followed by the amine and then this compound.
-
Seal the flask and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions of aryl iodides?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][2][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[1][3]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The homocoupled product will have a molecular weight corresponding to the dimer of the boronic acid starting material.
Troubleshooting Guide: Preventing Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions involving aryl iodides.
Issue 1: Significant Formation of Homocoupled Byproduct
Potential Cause 1: Presence of Oxygen
Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or using the freeze-pump-thaw technique (at least three cycles). A subsurface sparge with nitrogen prior to catalyst introduction is a highly effective method.[4]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas, such as nitrogen or argon.
Potential Cause 2: Use of a Pd(II) Precatalyst
Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) need to be reduced in situ to the active Pd(0) species.[3] This reduction can occur via the homocoupling of two boronic acid molecules, leading to the formation of the undesired byproduct.[2][3]
Solutions:
-
Use a Pd(0) Source: Employ a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts do not require an initial reduction step.
-
Utilize Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.
-
Add a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[4]
Potential Cause 3: Inappropriate Ligand Choice
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
Solutions:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often effective for minimizing homocoupling. Their steric bulk can hinder the formation of intermediates that lead to the homocoupled product.
-
Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that can promote homocoupling.
Potential Cause 4: Suboptimal Base Selection
The base is essential for the activation of the boronic acid, but an improper choice can promote homocoupling.[5]
Solutions:
-
Use Weaker Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[5]
-
Optimize Base Equivalents: Using a large excess of a strong base can sometimes be detrimental. It is advisable to screen the number of equivalents of the base to find the optimal amount for your specific reaction.
Potential Cause 5: High Reaction Temperature
While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions, including homocoupling.
Solution:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is recommended to perform a temperature screen to find the optimal balance between reaction time and byproduct formation.
Potential Cause 6: High Instantaneous Concentration of Boronic Acid
A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
Solution:
-
Slow Addition of Boronic Acid: Adding a solution of the boronic acid slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thus disfavoring homocoupling.[4]
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
The following table summarizes the effect of various bases on the yield of the Suzuki-Miyaura coupling reaction between aryl halides and arylboronic acids. While not a direct measure of homocoupling, higher yields of the desired product generally indicate a reduction in side reactions.
| Entry | Base | Yield (%) | Notes |
| 1 | Na₂CO₃ | 98 | Found to be highly effective in several studies.[6] |
| 2 | K₂CO₃ | High | A commonly used and effective base.[5] |
| 3 | K₃PO₄ | High | Often a good choice, particularly for challenging substrates. |
| 4 | NaOH | ~70 | Strong base, can sometimes lead to side reactions.[5] |
| 5 | KOH | 70-90 | Similar to NaOH, its high basicity can be detrimental in some cases.[5] |
| 6 | Cs₂CO₃ | High | Often used for difficult couplings. |
| 7 | KF | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid.[5] |
| 8 | TEA | Lower | Organic bases are generally less effective than inorganic bases. |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with Minimized Homocoupling
This protocol incorporates several best practices to suppress the formation of the homocoupled byproduct.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Bulky, electron-rich phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via a syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Caption: Proposed mechanisms for boronic acid homocoupling.
References
Technical Support Center: A Troubleshooting Guide for Palladium Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium Cross-Coupling Reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
General Issues
Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
A1: Low or no conversion in palladium cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended. First, verify the integrity of your reagents and the reaction setup. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst, especially the Pd(0) species, is prone to deactivation through oxidation or aggregation into palladium black.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can lead to poor conversion.
-
Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.[2]
-
Inert Atmosphere: The presence of oxygen can degrade the catalyst and phosphine ligands.[2]
Q2: I am observing the formation of palladium black in my reaction flask. What does this signify and how can it be prevented?
A2: The formation of palladium black indicates the precipitation of catalytically inactive palladium metal.[1] This is a common mode of catalyst deactivation.
-
Causes: This is often caused by excessively high temperatures, the absence of a suitable stabilizing ligand, or the presence of oxygen.[1]
-
Prevention:
-
Use of Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[3]
-
Temperature Control: Avoid excessive temperatures that can promote catalyst decomposition.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2]
-
Solvent Degassing: Thoroughly degas solvents to remove dissolved oxygen.[2]
-
Reaction-Specific Issues
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. How can I minimize this side reaction?
A3: Homocoupling of boronic acids is a common side reaction, often driven by the presence of Pd(II) species and oxygen.[3]
-
Causes: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly de-gassed to minimize oxygen levels.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.
-
Q4: I am observing protodeboronation of my boronic acid. What are the causes and how can I prevent it?
A4: Protodeboronation is the cleavage of the C-B bond, leading to the formation of an arene byproduct and consumption of the boronic acid.[2]
-
Causes: This side reaction is often promoted by basic conditions and the presence of water, especially with electron-rich or heteroaromatic boronic acids.[2]
-
Solutions:
-
Choice of Base: Using a weaker base, such as K₃PO₄ or Cs₂CO₃, can sometimes mitigate this issue.[2]
-
Use of Boronic Esters: Boronic esters, like pinacol esters, are often more stable towards protodeboronation.[2]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can promote protodeboronation. Optimizing the water content is key.
-
Heck Reaction
Q5: My Heck reaction has poor regioselectivity. How can I control the position of the new C-C bond?
A5: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the olefin.
-
Electron-Withdrawing Groups: For alkenes substituted with electron-withdrawing groups (e.g., acrylates, styrenes), the coupling typically occurs at the unsubstituted carbon of the double bond.[4]
-
Electron-Donating Groups: With electron-donating groups, controlling regioselectivity can be more challenging.[4]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Screening different ligands can be beneficial.
Stille Coupling
Q6: I am having difficulty removing tin byproducts from my Stille coupling reaction. What are the best purification methods?
A6: The removal of toxic organotin byproducts is a common challenge in Stille couplings.[5]
-
Aqueous Workup with KF: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.[5]
-
Silica Gel Chromatography: In many cases, the tin byproducts can be removed by flash chromatography on silica gel. Using an eluent containing a small amount of triethylamine (~2-5%) can sometimes improve the separation.[5]
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination of an aryl chloride is very sluggish. How can I improve the reaction rate?
A7: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[6]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for the activation of aryl chlorides. Ligands such as those from the Buchwald or Hartwig groups are often necessary.[6]
-
Stronger Base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[6]
-
Higher Temperatures: Increasing the reaction temperature can often overcome the higher activation barrier for the oxidative addition of aryl chlorides.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for various palladium cross-coupling reactions. These values should be considered as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Stille Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 0.5 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% |
| Ligand | SPhos, XPhos, PPh₃ | P(o-tol)₃, PPh₃ | PPh₃, AsPh₃ | XPhos, RuPhos, BINAP |
| Ligand:Pd Ratio | 1:1 to 4:1 | 2:1 to 4:1 | 2:1 to 4:1 | 1:1 to 2:1 |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Et₃N, NaOAc, K₂CO₃ | Often not required | NaOtBu, LHMDS, K₃PO₄ |
| Base Stoichiometry | 1.5 - 3.0 equiv | 1.1 - 2.0 equiv | - | 1.2 - 2.0 equiv |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | DMF, Acetonitrile, Toluene | Toluene, THF, Dioxane | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 80 - 140 °C | 80 - 120 °C | 80 - 120 °C |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.[7]
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄; 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for a Heck Reaction
This protocol provides a general method for the coupling of an aryl iodide with an alkene.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., PdCl₂; 0.01 mmol, 1 mol%), and the base (e.g., Na₂CO₃; 3.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., 5 mL of water).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 1 hour, or until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M HCl to a pH of approximately 1.
-
Purification: The product may precipitate upon acidification and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
General Procedure for a Stille Cross-Coupling Reaction
This protocol outlines a general procedure for the coupling of an organic halide with an organostannane.[9]
-
Reaction Setup: In a dry flask, dissolve the organic halide (20.0 mmol, 1.0 equiv.) and the organostannane (40.0 mmol, 2.0 equiv.) in dry, degassed DMF (30 mL).
-
Degassing: Degas the solution by bubbling an inert gas through it for 10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1.0 mmol, 5 mol%) and degas for an additional 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of an amine.[10]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., a Buchwald precatalyst; 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu; 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in palladium cross-coupling reactions.
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Caption: Troubleshooting guide for catalyst deactivation (palladium black formation).
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-Protected Aryl Halides
Welcome to the technical support center for the purification of Boc-protected aryl halides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected aryl halide an oil instead of a solid, and how can I solidify it?
This is a common issue that can be caused by residual solvents, excess di-tert-butyl dicarbonate (Boc₂O), or the intrinsic properties of the compound.[1]
Troubleshooting Steps:
-
Remove Residual Solvents: Dry the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to remove any remaining organic solvents.[1]
-
Remove Excess Boc₂O: Excess Boc₂O is a frequent cause of oily products. It can be removed by washing the crude product with a non-polar solvent like pentane or hexane, where the protected amine has low solubility.[2]
-
Induce Crystallization: If the product is clean but remains an oil, crystallization can be induced.
-
Seeding & Pulping: Add a small seed crystal of the pure compound to the oil. Once solidification begins, add a weak polar solvent like n-hexane or cyclohexane and stir ("pulp") the mixture to encourage crystal formation.[3][4]
-
Vapor Diffusion: Dissolve the oily product in a small amount of a relatively polar, higher-boiling solvent (e.g., dichloromethane, THF) in an open vial. Place this vial inside a larger, sealed container with a more non-polar, lower-boiling solvent (e.g., n-pentane). The vapor of the non-polar solvent will slowly diffuse into the product solution, reducing its solubility and promoting crystallization.[1]
-
Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, diethyl ether, hexanes) until the solution becomes cloudy, then allow it to stand.[1]
-
Q2: I am observing decomposition of my Boc-protected aryl halide during silica gel chromatography. What can I do?
The Boc group can be labile under acidic conditions, and the surface of standard silica gel is acidic. This can lead to partial or complete deprotection of the Boc group during chromatography.[5]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry and eluting the column with a solvent system containing a small amount of a volatile base, typically 0.5-2% triethylamine (NEt₃).[3]
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases such as alumina (neutral or basic) or Florisil®.[6]
-
Reversed-Phase Chromatography: If the compound has sufficient polarity, reversed-phase chromatography on a C18-functionalized silica stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[5]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica gel.
Q3: How can I effectively remove unreacted Boc₂O and other byproducts after the protection reaction?
Proper work-up and purification are essential to remove impurities that can interfere with subsequent steps.
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up is often sufficient. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to reduce the water content.[7]
-
Extraction: To remove non-polar impurities like Boc₂O, the crude product can be dissolved in a suitable solvent and washed with pentane or hexane.[2]
-
Amine Scavenger Resins: After the reaction, excess Boc₂O can be quenched by adding an amine-containing resin, which can then be removed by filtration.[7]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[8] Common solvent systems include ethyl acetate/hexanes, methanol/water, and dichloromethane/pentane.[2][9]
Q4: My Boc-protected aryl halide is poorly soluble. How can I purify it?
Poor solubility can be a significant challenge. For chromatography, this can make loading the compound onto the column difficult.
Troubleshooting Poor Solubility:
-
Dry Loading for Chromatography: Dissolve your compound in a suitable solvent (e.g., dichloromethane, acetone), add silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10]
-
Find a suitable recrystallization solvent: A systematic solvent screen is recommended to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
This guide provides a logical workflow for addressing common issues during the purification of Boc-protected aryl halides by column chromatography.
Guide 2: From Oily Product to Pure Crystals
This workflow outlines the steps to take when the isolated product after work-up is an oil.
Data Presentation
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following table provides a general comparison of common purification techniques for Boc-protected aryl halides.
| Technique | Typical Recovery/Yield | Typical Purity | Advantages | Disadvantages | Best For |
| Flash Chromatography | 70-95% | >95% | Fast, applicable to most compounds, scalable.[1] | Can cause decomposition of sensitive compounds, solvent intensive.[6] | Routine purification of multi-gram quantities.[11] |
| Extraction (Aqueous Wash) | >95% | Variable | Removes ionic impurities and excess reagents, fast, simple.[7] | Does not remove non-polar organic impurities, emulsions can form.[7] | Initial work-up of the crude reaction mixture. |
| Crystallization/Recrystallization | 50-90% | >99% | Can provide very high purity, scalable, cost-effective.[8] | Product must be a solid, finding suitable solvents can be time-consuming, potential for low recovery.[8] | Final purification of solid products, especially on a large scale. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is a general procedure for the purification of a moderately polar Boc-protected aryl halide.
1. Preparation of the Mobile Phase:
-
Based on Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even, well-packed bed. Do not let the solvent level drop below the top of the silica.[5]
3. Sample Loading:
-
Dissolve the crude Boc-protected aryl halide in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed with a pipette.[12]
-
Alternatively, use the dry loading method described in the FAQs if the compound has poor solubility.[10]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply gentle pressure (flash chromatography).
-
Collect fractions in test tubes or vials.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[11]
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[12]
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying a solid Boc-protected aryl halide that is obtained as an impure solid or a solidified oil.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[8]
-
Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures like ethyl acetate/hexanes) to find a suitable system.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely.
3. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Improving solubility of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in reaction media
Welcome to the technical support center for Tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS: 157496-75-8). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in the reaction medium?
This compound is a relatively large, nonpolar organic molecule. Its structure, featuring a bulky tert-butyl group and an iodinated phenyl ring, contributes to significant crystal lattice energy and low affinity for polar solvents. Poor solubility is often observed in highly polar solvents like water or short-chain alcohols, or in very nonpolar solvents like hexanes, where it may not be sufficiently solvated.
Q2: What are the recommended starting solvents for dissolving this compound?
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)[1]
-
Dimethyl sulfoxide (DMSO)
Q3: My primary reaction solvent is fixed, but the substrate won't dissolve. What can I do?
If changing the primary solvent is not an option, several techniques can be employed to improve solubility:
-
Introduce a Co-solvent: Adding a small volume of a strong, compatible solvent in which the compound is highly soluble can significantly improve overall solubility.[3][4] For example, using NMP as a co-solvent with toluene has been shown to increase the solubility of starting materials in Heck reactions.[1]
-
Increase Reaction Temperature: Gently heating the mixture can often help dissolve the substrate. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Particle Size Reduction: Grinding the solid compound into a finer powder (micronization) increases the surface area available for solvation, which can enhance the dissolution rate.[4][5]
-
Use of Additives: In some cases, additives like quaternary ammonium salts (e.g., TBAB) can improve solubility and stabilize catalyst systems in coupling reactions.[6]
Q4: How do I select an appropriate co-solvent system?
The ideal co-solvent should dissolve your substrate without negatively impacting the reaction chemistry (e.g., catalyst stability or reactivity). A good strategy is to perform a small-scale screening experiment. Polar aprotic solvents like DMF, NMP, or DMSO are often effective co-solvents when the primary solvent is less polar (e.g., toluene, THF).[7] For reactions involving aqueous phases, a water-miscible solvent like 1,4-dioxane or THF is often used.[8]
Solubility Data Overview
The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents. Note: This is a general guideline; experimental verification is strongly recommended.
| Solvent Category | Solvent Example | Expected Solubility | Rationale / Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Good to High | Often effective for a wide range of organic compounds and common in cross-coupling reactions.[2][7] |
| N-Methyl-2-pyrrolidone (NMP) | Good to High | High boiling point and good solvating power for organic molecules; used as a co-solvent to improve solubility.[1] | |
| Dimethyl Sulfoxide (DMSO) | Good to High | Strong solvent, but can sometimes interfere with catalytic cycles. Use with caution. | |
| Tetrahydrofuran (THF) | Moderate to Good | Widely used ether solvent, suitable for many organometallic reactions.[9] | |
| Ethers | 1,4-Dioxane | Moderate to Good | Common solvent for Suzuki and other cross-coupling reactions.[2] |
| Diethyl Ether | Low to Moderate | Lower polarity may limit solubility compared to THF or dioxane. | |
| Aromatic | Toluene | Moderate | Good choice for many Pd-catalyzed reactions; may require heating or a co-solvent.[1][2] |
| Halogenated | Dichloromethane (DCM) | Moderate to Good | Good general-purpose solvent for organic compounds. |
| Chloroform | Moderate to Good | Similar to DCM. | |
| Polar Protic | Methanol / Ethanol | Low | The nonpolar regions of the molecule limit its interaction with protic solvents. |
| Water | Very Low / Insoluble | The compound is highly nonpolar and hydrophobic. | |
| Nonpolar | Hexanes / Heptane | Very Low / Insoluble | Insufficient polarity to effectively solvate the carbamate and aryl iodide functionalities. |
Experimental Protocols
Protocol: Co-Solvent Solubility Screening
Objective: To systematically identify an effective co-solvent to improve the solubility of this compound in a primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Candidate co-solvents (e.g., NMP, DMF, 1,4-Dioxane)
-
Small vials (e.g., 2 mL) with stir bars
-
Magnetic stir plate
-
Graduated micropipettes
Methodology:
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several separate vials.
-
Primary Solvent Addition: To each vial, add a volume of the primary reaction solvent that corresponds to your target reaction concentration (e.g., 0.5 mL for a 0.05 M concentration).
-
Initial Observation: Stir the mixtures at room temperature for 10 minutes. Record the visual solubility in each vial (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Co-solvent Titration: For vials where the compound is not fully dissolved, begin adding a candidate co-solvent dropwise (e.g., in 50 µL increments).
-
Stir and Observe: After each addition, stir the mixture for 5 minutes and visually assess the solubility.
-
Quantify Solubility: Continue adding the co-solvent until the solid is completely dissolved. Record the total volume of the primary solvent and the co-solvent required.
-
Comparison: Compare the results across the different co-solvents. The most effective co-solvent is the one that achieves complete dissolution with the smallest volume percentage.
-
Reaction Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with your reaction conditions (catalyst, base, temperature) by running a small-scale test reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for improving substrate solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning by Iodide in Buchwald-Hartwig Amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with iodide catalyst poisoning in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is iodide poisoning in the context of Buchwald-Hartwig amination?
A1: Iodide poisoning refers to the deactivation or inhibition of the palladium catalyst used in Buchwald-Hartwig amination reactions by iodide ions (I⁻). This can lead to slow or incomplete reactions, and in severe cases, complete reaction failure. The general reactivity order of aryl electrophiles is ArI > ArBr ~ ArOTf > ArCl ~ ArOMs, however, aryl iodides can be challenging substrates in Buchwald-Hartwig amination. The iodide formed during the reaction can have an inhibitory effect.
Q2: How does iodide poison the palladium catalyst?
A2: Iodide is a soft Lewis base and forms strong bonds with the soft Lewis acidic palladium center.[1] This strong coordination can interfere with key steps in the catalytic cycle.[1] One major deactivation pathway is the formation of inactive palladium-iodide bridged dimers, which are catalytically inactive or significantly less active.[1][2] This effectively removes the active catalyst from the reaction, halting or slowing the desired C-N bond formation.
Q3: What are the common sources of iodide contamination in a Buchwald-Hartwig reaction?
A3: The primary source of iodide is the aryl iodide (Ar-I) starting material itself. During the catalytic cycle, the iodide is released as an iodide salt. Other potential sources include:
-
Residual impurities: Iodide impurities may be present in other reagents, such as the amine, base, or solvent.
-
Additives: In some cases, iodide salts are used as additives for other synthetic steps and may be carried over.
Q4: Are aryl iodides always poor substrates for Buchwald-Hartwig amination?
A4: Not necessarily. While iodide poisoning is a known issue, modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can often overcome this problem.[1] The choice of ligand, base, and solvent all play a crucial role in mitigating the inhibitory effects of iodide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptom: The reaction shows little to no conversion of the starting materials to the desired aminated product, even after extended reaction times.
Possible Cause: Severe catalyst poisoning by iodide.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure that the aryl iodide and other reagents are free from excessive iodide impurities.
-
Ligand Selection: Switch to a more robust ligand. Bulky, electron-rich biarylphosphine ligands are often more resistant to iodide poisoning.
-
Solvent Choice: Toluene is often a favored solvent because iodide salts have poor solubility in it, which can help to remove the inhibitory iodide from the solution phase.[2]
-
Addition of an Iodide Scavenger: In some cases, the addition of a silver salt (e.g., Ag₃PO₄, Ag₂CO₃) can be effective. The silver ions will precipitate the iodide as silver iodide (AgI), removing it from the reaction mixture. This can also allow reactions to proceed at lower temperatures.[3]
Issue 2: Slow Reaction Rate
Symptom: The reaction proceeds, but at a much slower rate than expected, requiring significantly longer reaction times for completion.
Possible Cause: Partial catalyst inhibition by iodide.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for the partial deactivation.
-
Optimize Base: The choice of base can influence the concentration and reactivity of the iodide salt. Experiment with different bases such as NaOtBu, LHMDS, or Cs₂CO₃.[4]
-
Temperature Adjustment: Increasing the reaction temperature may help to overcome the activation barrier for the desired catalytic steps, but be mindful of potential side reactions or decomposition.
Issue 3: Inconsistent Results
Symptom: The reaction yield and rate vary significantly between batches, even when using the same procedure.
Possible Cause: Variable levels of iodide contamination in the starting materials or reagents.
Troubleshooting Steps:
-
Standardize Reagent Quality: Use reagents from a consistent and reliable source. If possible, quantify the iodide content in new batches of aryl iodide.
-
Implement Purification Steps: If contamination is suspected, consider purifying the aryl iodide or other reagents prior to use. Recrystallization or column chromatography can be effective.
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can often lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the impact of iodide on Buchwald-Hartwig amination and potential mitigation strategies.
| Parameter | Observation with Iodide Poisoning | Potential Mitigation Strategy | Expected Outcome |
| Reaction Yield | Significantly reduced or zero | Use of bulky phosphine ligands (e.g., XPhos, RuPhos) | Improved yield |
| Addition of a silver salt (e.g., Ag₃PO₄) | Increased yield, removal of iodide | ||
| Reaction Rate | Slowed conversion | Increase catalyst loading | Faster reaction rate |
| Use of a non-polar solvent (e.g., toluene) | Precipitation of iodide salts, increased rate | ||
| Catalyst Stability | Formation of inactive Pd-I species | Choice of a robust pre-catalyst | More consistent catalytic activity |
| Substrate Scope | Limited to less challenging amines | Screening of different bases (e.g., NaOtBu, Cs₂CO₃) | Broader applicability of the reaction |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Iodide
This protocol provides a starting point for the amination of an aryl iodide.[9] Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the aryl iodide and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Iodide Scavenging with a Silver Salt
This protocol describes the addition of a silver salt to mitigate iodide poisoning.
Modification to Protocol 1:
-
In step 1, add the silver salt (e.g., Ag₃PO₄, 1.2 mmol) along with the catalyst, ligand, and base.
-
Proceed with the reaction as described in Protocol 1. The formation of a precipitate (AgI) is expected.
Mandatory Visualizations
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Optimizing base for coupling reactions with electron-rich aryl iodides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the challenges presented by electron-rich aryl iodides.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aryl iodides considered challenging substrates in cross-coupling reactions?
While the carbon-iodine bond is the most easily broken among aryl halides, making oxidative addition generally fast, highly electron-rich aromatic systems can slow this crucial first step in the catalytic cycle.[1][2] More significantly, the iodide anion (I⁻) generated during the reaction can act as a catalyst poison. It can strongly bind to the palladium center, sometimes forming inactive palladium dimers bridged by iodide ions, which effectively removes the catalyst from the reaction cycle.[1][3][4][5][6]
Q2: What is the primary role of the base in common cross-coupling reactions?
The role of the base is multifaceted and depends on the specific reaction:
-
Suzuki-Miyaura Coupling: The base activates the organoboron species. It converts the neutral boronic acid into a more nucleophilic borate anion (RB(OH)₃⁻), which is the species that more readily undergoes transmetalation with the palladium complex.[7]
-
Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile (or the palladium-amine complex) to generate the more reactive amido species required for reductive elimination.[8]
-
Heck Reaction: The base is required to neutralize the hydrogen halide (HI) that is eliminated during the C-H activation/beta-hydride elimination sequence, regenerating the active Pd(0) catalyst at the end of the cycle.[8][9]
Q3: How does the choice between an inorganic and a soluble organic base affect the reaction?
Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are widely used and effective. However, their low solubility can sometimes lead to reproducibility issues and slower reaction rates, as the reaction can be dependent on the solid-liquid interface.[3][10] Soluble organic bases (e.g., DBU, MTBD) create a homogeneous reaction mixture, which can be advantageous for kinetics and scale-up.[11][12] However, their coordination to the palladium center can be complex and may either enhance or inhibit the reaction.[11][13]
Q4: Can the choice of base actually inhibit my coupling reaction?
Yes, the base can be inhibitory. In C-N coupling reactions, soluble organic bases like DBU have been shown to form a stable, DBU-bound palladium complex after oxidative addition.[11][13] This can make the palladium center less available for the subsequent steps, thereby inhibiting the overall reaction. The outcome depends on the relative ability of the base and the desired nucleophile to bind to the palladium complex.[13] Additionally, using a base that is too strong can lead to decomposition of sensitive substrates or ligands, which in turn can cause catalyst deactivation.[14]
Q5: I am starting a new project with an electron-rich aryl iodide. What is a good starting point for base selection?
A good starting point depends on the reaction type:
-
For Suzuki-Miyaura reactions: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust and widely effective choices.[15][16]
-
For Buchwald-Hartwig aminations: A common starting point is a moderately strong inorganic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[4]
-
For Heck reactions: Tertiary amines like triethylamine (Et₃N) or inorganic carbonates such as potassium carbonate (K₂CO₃) are frequently used.[9][17]
It is almost always necessary to screen a small panel of bases to find the optimal conditions for a specific substrate combination.
Troubleshooting Guide
Problem 1: Low or No Product Conversion
Q: My reaction with an electron-rich aryl iodide has failed or given very low yield. What are the first troubleshooting steps?
Begin by verifying the integrity of all reagents: the palladium source, ligand, base, and solvent. Ensure the solvent was properly degassed to remove oxygen, which can lead to side reactions like homocoupling.[1] A logical workflow can help diagnose the issue.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Incomplete Boc deprotection of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
This guide addresses issues related to the incomplete Boc deprotection of Tert-butyl 2-iodo-4-methoxyphenylcarbamate , a substrate with specific steric and electronic properties that can complicate this common transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete Boc deprotection of this compound?
Incomplete deprotection of this specific substrate often stems from a combination of factors:
-
Steric Hindrance: The bulky iodine atom at the ortho position can physically block the acidic reagent from efficiently accessing the carbamate group, slowing down the reaction rate.[1][2]
-
Insufficient Acid Strength or Concentration: Standard conditions may not be forceful enough to overcome the steric hindrance. The reaction's success is highly dependent on the acid's concentration and strength.[2][3][4]
-
Suboptimal Reaction Time or Temperature: Due to the slower reaction rate, the deprotection may require longer reaction times or slightly elevated temperatures to proceed to completion.[2][3]
Q2: Besides the starting material, what are the common side products I should look for?
The primary side reaction is the alkylation of the electron-rich aromatic ring by the tert-butyl cation (t-Bu⁺) generated during the deprotection.[5] The 4-methoxy group makes the resulting aniline product highly nucleophilic and susceptible to C-alkylation, leading to an unwanted +56 Da mass shift in your product.[1] The use of scavengers is critical to prevent this.[1][6][7]
Q3: How can I effectively monitor the reaction's progress?
Several methods are effective for monitoring the deprotection:
-
Thin-Layer Chromatography (TLC): This is a rapid method to visualize the consumption of the starting material and the appearance of the more polar free amine product.[2][3] Staining with ninhydrin can be highly effective for visualizing the newly formed amine.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides precise monitoring of the starting material's disappearance and confirms the mass of the desired product.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Progress can be tracked by observing the disappearance of the characteristic singlet for the Boc group's protons around 1.4 ppm.[3][4]
Troubleshooting Guide for Incomplete Deprotection
Here we address the specific issue of observing significant amounts of unreacted This compound after a deprotection attempt.
Problem: Starting material is still present after the standard deprotection time.
Possible Cause 1: Insufficient Acid Concentration or Strength The most common cause of incomplete deprotection is inadequate acid.[3] Some substrates, particularly those with basic functional groups or steric hindrance, require more forceful conditions.[2][3]
Solution:
-
Increase Acid Concentration: If using a 20-25% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), try increasing the concentration to 50% or even using neat TFA.[8][9]
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more effective for challenging substrates and can be used as an alternative to TFA.[1][6]
Possible Cause 2: Steric Hindrance Slowing the Reaction The bulky ortho-iodo group can significantly slow the rate of acid-mediated cleavage.[1][2][4]
Solution:
-
Prolong Reaction Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight, while monitoring periodically by TLC or LC-MS.[8]
-
Increase Reaction Temperature: While most deprotections occur at room temperature, gently warming the reaction to 30-40°C can increase the rate for stubborn substrates.[3] However, this may also increase side product formation, so the use of scavengers is crucial.[6][7]
Possible Cause 3: Side Reaction Complicating the Mixture The electron-donating methoxy group activates the aromatic ring, making the product amine susceptible to re-alkylation by the tert-butyl cation.
Solution:
-
Add a Scavenger: Incorporate a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) into the reaction mixture (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1][6][10] Scavengers are nucleophiles that trap the reactive tert-butyl cation before it can react with your product.[6][7]
Data Presentation
Comparison of Common Boc Deprotection Conditions
| Method | Reagents & Solvents | Typical Concentration | Temperature (°C) | Typical Time | Suitability for Substrate |
| Standard Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% v/v TFA | 0 - 25 | 30 min - 4 h | Often effective, but may require optimization (higher concentration/longer time).[9][11] |
| Stronger Acidic | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | Used directly or diluted 1:1 with a co-solvent | 25 | 1 - 4 h | A strong alternative for sterically hindered substrates.[1][6][12] |
| Thermal (Acid-Free) | Water or Methanol | N/A | 100 - 150 | 10 min - 4 h | A "green" alternative that avoids strong acids, but requires high temperatures.[13][14][15][16] |
| Milder Acidic | Oxalyl Chloride in Methanol | 3 equivalents (COCl)₂ | 25 | 1 - 4 h | Reported as a mild method tolerant of other acid-labile groups.[17][18] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) (2.5 equivalents) to the solution.
-
Deprotection: Cool the mixture to 0°C and add Trifluoroacetic Acid (TFA) (e.g., to create a 50% TFA/DCM solution).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.[12] Dry the organic layer and concentrate to yield the product.
Protocol 2: Alternative Deprotection with 4M HCl in Dioxane
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like methanol or suspend it directly in the HCl solution.
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[12] Alternatively, the solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized with a base.
Visualizations
Boc Deprotection Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete Boc deprotection.
Acid-Catalyzed Boc Deprotection Mechanism
Caption: The general mechanism for acid-catalyzed Boc deprotection.
Decision Tree for Deprotection Method Selection
Caption: A decision guide for selecting an appropriate Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Products During Boc Group Removal
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide and medicinal chemistry. While seemingly straightforward, this acid-catalyzed deprotection can be plagued by side reactions, leading to impurities that complicate purification and reduce yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your Boc deprotection protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, identified by common analytical observations.
Issue 1: Unexpected mass addition of +56 Da in LC-MS analysis.
This mass shift is a tell-tale sign of tert-butylation , the most common side reaction during Boc deprotection.
-
Root Cause: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[1][2] This electrophile can then alkylate any nucleophilic functional groups present in your molecule.[1][2]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[3][4]
-
-
Solutions:
-
Incorporate Scavengers: The most effective solution is to add a "scavenger" to your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[1][4] Refer to Table 1 for a selection of common scavengers and their targets.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or reducing the acid concentration to decrease the rate of tert-butylation, especially if your substrate is highly nucleophilic.[2]
-
Issue 2: Presence of a +16 Da adduct in methionine-containing peptides.
-
Root Cause: This indicates the oxidation of methionine to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage, especially with older reagents or exposure to air.[1]
-
Solutions:
Issue 3: Appearance of difficult-to-separate impurities, especially with Asp-Gly sequences.
-
Root Cause: This is likely due to aspartimide formation , an intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid (Asp) residue and the backbone amide nitrogen.[2] This side reaction is acid-catalyzed in Boc-based solid-phase peptide synthesis (Boc-SPPS) and can lead to a mixture of α- and β-peptides, as well as racemization.[2][6]
-
Solutions:
-
Protecting Group Strategy: Employing a bulkier protecting group on the aspartic acid side chain, such as cyclohexyl (OcHex) instead of the more common benzyl (OBzl) ester, can significantly reduce aspartimide formation.[6] Studies have shown that the cyclohexyl ester leads to far less aspartimide formation during acidic treatment.[6] For instance, a cyclohexyl-protected tetrapeptide showed a 170-fold reduction in imide formation compared to its benzyl-protected counterpart after 24 hours in the presence of a tertiary amine.[6]
-
Issue 4: Incomplete or sluggish deprotection.
-
Root Cause: Several factors can contribute to incomplete Boc removal:
-
Insufficient Acid Strength or Concentration: The acid may be too dilute or not strong enough for a complete reaction. The rate of Boc cleavage can have a second-order dependence on the acid concentration.[7]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1]
-
Poor Resin Swelling (in SPPS): If the solid support does not swell adequately in the deprotection solvent, the acid cannot efficiently reach all the reaction sites.[8] Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[9]
-
-
Solutions:
-
Increase Acid Concentration/Time: Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or extend the reaction time, monitoring the progress by TLC or LC-MS.[7]
-
Use a Stronger Acid System: For resistant substrates, consider switching to a stronger acid system like 4M HCl in dioxane.[7]
-
Optimize Solvent: Ensure the chosen solvent effectively swells the resin in SPPS. A mixture of TFA and DCM is often more effective than neat TFA.[8]
-
Gentle Warming: Cautiously warming the reaction (e.g., to 40°C) can increase the rate, but be aware that this may also accelerate side reactions, making the use of scavengers even more critical.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is removed under acidic conditions. The acid protonates the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decomposes to the free amine and carbon dioxide. The primary cause of side reactions is the highly reactive tert-butyl cation, which is a potent electrophile that can attack any nucleophilic site in the reaction mixture.[1]
Q2: Which scavengers should I use for my specific substrate?
A2: The choice of scavenger depends on the nucleophilic residues present in your molecule. For peptides, a cocktail of scavengers is often employed to protect multiple sensitive amino acids simultaneously. Refer to Table 1 for guidance.
Q3: What are some common scavenger cocktails?
A3: A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a robust option.[4]
Q4: Are there milder alternatives to TFA for Boc deprotection?
A4: Yes, for substrates sensitive to strong acids, several milder methods are available:
-
4M HCl in Dioxane or Ethyl Acetate: A common and effective alternative to TFA.[2]
-
Aqueous Phosphoric Acid: An environmentally benign option that can offer good selectivity.[7]
-
Oxalyl Chloride in Methanol: This method allows for the deprotection of the N-Boc group at room temperature and is tolerant of some acid-labile esters.[10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst. However, the required high temperatures may not be suitable for all substrates.[7]
Q5: How can I monitor the progress of my Boc deprotection reaction?
A5: The progress can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected amine is typically more polar and will have a lower Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for tracking the disappearance of the starting material and the appearance of the product, as well as identifying any side products by their mass.[8]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at around 1.4 ppm can be monitored.[7]
Data Presentation
Table 1: Common Scavengers for Preventing tert-Butylation
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Cys, Tyr, general carbocations | 2.5 - 5% (v/v) | A highly effective and commonly used scavenger.[4][11] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% (v/v) | Effective at reducing the tert-butyl cation to isobutane.[11] |
| Thioanisole | Met, Trp | 5% (v/v) | Particularly effective in preventing S-alkylation of methionine and can also reduce Met(O).[5][11] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | A strong nucleophile, very effective for protecting cysteine residues. Has a strong odor.[4][12] |
| Phenol | Tyr, Trp | 5% (v/v) | Acts as a decoy for the tert-butyl cation.[1] |
| Water | General carbocations | 2.5 - 5% (v/v) | Acts as a nucleophile to form tert-butanol. Often included in scavenger cocktails.[12] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% (v/v) | Effective for preventing methionine alkylation and oxidation.[5] |
Table 2: Illustrative Efficacy of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K | >98% | <2% |
Data is illustrative and based on literature reports for model peptides.[3]
Table 3: Comparison of Standard Acidic Deprotection Methods
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM, or neat | 4M in Dioxane or Ethyl Acetate |
| Reaction Time | Generally fast (0.5 - 4 hours)[13] | Can be very rapid (0.5 - 2 hours)[14] |
| Yield | Typically high to quantitative | Typically high to quantitative |
| Product Form | Often results in a TFA salt which can be oily | Frequently yields a crystalline hydrochloride salt, aiding purification |
| Selectivity | Can be less selective, potentially cleaving other acid-sensitive groups | Can offer better selectivity in some cases |
| Work-up | Volatile, easily removed by co-evaporation with toluene | Less volatile, may require precipitation or neutralization |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution Phase)
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail (refer to Table 1). For a general-purpose cocktail, add triisopropylsilane (TIS) to 2.5% (v/v) and water to 2.5% (v/v).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[2]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form.
-
Work-up: Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[2]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Dissolution: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure to yield the deprotected amine.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TLC Analysis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate Reactions
This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) for monitoring common cross-coupling reactions involving Tert-butyl 2-iodo-4-methoxyphenylcarbamate. The experimental data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in optimizing reaction monitoring and purification processes.
This compound is a key building block in synthetic organic chemistry, frequently employed in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Accurate monitoring of these reactions is crucial for determining reaction completion, identifying byproducts, and optimizing yields. TLC, being a rapid, cost-effective, and simple analytical technique, is an indispensable tool for these purposes.
Data Presentation: Comparative TLC Parameters
The following tables summarize typical TLC parameters for the starting material and expected products of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The Rf values are indicative and may vary based on specific reaction conditions and TLC plate characteristics. The solvent systems provided are common starting points for achieving good separation.
Table 1: TLC Data for Suzuki-Miyaura Coupling
| Compound | Structure | Solvent System (Hexane:EtOAc, 7:3) | Visualization |
| This compound | 0.65 | UV (254 nm), KMnO₄ | |
| Tert-butyl 4-methoxy-2-phenylphenylcarbamate | 0.50 | UV (254 nm), KMnO₄ |
Table 2: TLC Data for Heck Reaction
| Compound | Structure | Solvent System (Hexane:EtOAc, 8:2) | Visualization |
| This compound | 0.70 | UV (254 nm), KMnO₄ | |
| Tert-butyl 4-methoxy-2-(vinyl)phenylcarbamate | 0.55 | UV (254 nm), KMnO₄ |
Table 3: TLC Data for Buchwald-Hartwig Amination
| Compound | Structure | Solvent System (Hexane:EtOAc, 8:2) | Visualization |
| This compound | 0.70 | UV (254 nm), KMnO₄ | |
| Tert-butyl 2-(diethylamino)-4-methoxyphenylcarbamate | 0.45 | UV (254 nm), KMnO₄ |
Experimental Protocols
Detailed methodologies for performing the TLC analysis and the cross-coupling reactions are provided below.
General Protocol for Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. It is also recommended to spot the starting material and, if available, the pure product as references.
-
Development: Place the spotted TLC plate in a developing chamber containing the appropriate solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: After the plate is developed, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining with a potassium permanganate (KMnO₄) solution, which is effective for compounds that can be oxidized.[1]
Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
Protocol for Heck Reaction
-
In a reaction flask, combine this compound (1.0 equiv.), an alkene (e.g., styrene, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.).
-
Add a base, typically a tertiary amine like triethylamine (1.5 equiv.), and a solvent such as acetonitrile or DMF.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction's progress using TLC.[1]
Protocol for Buchwald-Hartwig Amination
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (e.g., diethylamine, 1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a suitable ligand (e.g., Xantphos, 0.02 equiv.).
-
Add a strong base, such as sodium tert-butoxide (1.4 equiv.), and an anhydrous solvent like toluene or dioxane.
-
Heat the mixture, typically between 80-110 °C.
-
Follow the reaction's course via TLC analysis.
Visualizations
The following diagrams illustrate the experimental workflow for TLC analysis and a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Alternative Monitoring Techniques
While TLC is a highly convenient method, other analytical techniques can provide more detailed and quantitative information.
-
High-Performance Liquid Chromatography (HPLC): Offers superior separation and quantification of reactants, products, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for in-situ reaction monitoring and provides detailed structural information on all components of the reaction mixture.
References
A Comparative Guide to HPLC Purity Analysis of Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of carbamate compounds, supported by experimental data and detailed protocols. We will explore the nuances of various HPLC techniques and compare them with alternative analytical methods, offering a comprehensive resource for method selection and development.
Carbamate compounds, a class of organic compounds derived from carbamic acid, are widely used as pesticides, insecticides, and pharmaceuticals. Due to their thermal lability, HPLC is the analytical method of choice for assessing their purity and quantifying their presence in various matrices.[1][2][3] This guide will delve into the predominant HPLC methods, their underlying principles, and their performance characteristics in comparison to other analytical techniques.
Principles of HPLC for Carbamate Analysis
The separation of carbamates by HPLC is most commonly achieved using reversed-phase chromatography.[1][4][5] In this mode, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[4][6] The separation is based on the differential partitioning of the carbamate analytes between the stationary and mobile phases. More polar carbamates will have a lower affinity for the stationary phase and elute earlier, while less polar carbamates will be retained longer. Both isocratic and gradient elution methods can be employed to achieve optimal separation.[6][7]
Comparison of HPLC Methods
The two primary modes of HPLC used for carbamate analysis are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). While RP-HPLC is more prevalent, NP-HPLC can be advantageous for specific applications.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Nonpolar (e.g., Hexane/Isopropanol) |
| Elution Order | Polar analytes elute first | Nonpolar analytes elute first |
| Typical Applications | Widely applicable for a broad range of carbamates | Separation of very polar or isomeric carbamates |
| Advantages | Robust, reproducible, wide applicability, compatible with aqueous samples | Good for separating isomers, can use non-aqueous solvents |
| Disadvantages | Potential for peak tailing for very basic compounds | Sensitive to water content in the mobile phase, solvent costs can be higher |
Performance Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for carbamate analysis, other techniques can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution, sensitive detectors (e.g., ECD, NPD). | Requires derivatization for thermally labile carbamates, potential for on-column degradation.[8] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, low cost, good for screening.[3] | Lower resolution and sensitivity compared to HPLC, quantification can be less precise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC coupled with mass spectrometry detection. | High sensitivity and selectivity, provides structural information for identification.[3][9] | Higher instrument cost and complexity. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High efficiency, small sample volume. | Lower sensitivity for some carbamates, matrix effects can be significant. |
Experimental Protocols
Standard RP-HPLC Method with UV Detection
This protocol is a general guideline for the purity analysis of a carbamate drug substance.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific carbamate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the carbamate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Sensitivity RP-HPLC Method with Fluorescence Detection (Post-Column Derivatization)
This method, based on EPA Method 531.1, is suitable for trace-level analysis of N-methylcarbamates.[1][2]
-
Instrumentation: HPLC system with a post-column derivatization unit and a fluorescence detector.[1]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Gradient elution with water (A) and methanol (B). A typical gradient might be: 0-2 min, 10% B; 2-20 min, 10-80% B; 20-25 min, 80% B; 25-26 min, 80-10% B; 26-30 min, 10% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Post-Column Derivatization:
-
Reagent 1: 0.05 N NaOH.
-
Reagent 2: o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution.
-
The column effluent is first mixed with the NaOH solution to hydrolyze the carbamate to methylamine. This mixture then reacts with the OPA/2-mercaptoethanol solution to form a highly fluorescent derivative.[1]
-
-
Fluorescence Detection: Excitation at 330 nm, Emission at 465 nm.[2]
-
Injection Volume: 100 µL.
-
Sample Preparation: For water samples, direct injection may be possible. For solid samples, extraction with a suitable solvent (e.g., methanol) followed by filtration is required. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[4]
Visualizing the Workflow and Method Selection
The following diagrams illustrate the typical experimental workflow for HPLC purity analysis and a decision-making process for selecting the appropriate analytical method.
Caption: A typical workflow for the HPLC purity analysis of carbamate compounds.
Caption: A decision tree for selecting an appropriate analytical method for carbamate analysis.
References
- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. epa.gov [epa.gov]
- 8. jircas.go.jp [jircas.go.jp]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Validating Coupling Products with NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step. In the realm of coupling reactions, which form the backbone of modern synthetic chemistry, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) stand out as the two most powerful and complementary analytical techniques for product validation. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection and application of these essential tools.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the detailed molecular structure, connectivity, and spatial arrangement of a compound.[1] In contrast, Mass Spectrometry (MS) excels in its ability to provide precise molecular weight information and fragmentation patterns, offering exceptional sensitivity for detecting trace components.[2] The integration of both techniques offers a robust and comprehensive approach to the characterization of coupling products.[1]
Quantitative Comparison of NMR and Mass Spectrometry
The choice between NMR and MS often depends on the specific requirements of the analysis, such as the amount of sample available, the need for quantitative data, and the desired level of structural detail. The following table summarizes key quantitative parameters for each technique in the context of small molecule analysis.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, quantitative analysis (purity, isomer ratios).[3] | Precise molecular weight, elemental composition (HRMS), fragmentation patterns, identification of byproducts and impurities.[2] |
| Sensitivity | Lower (typically requires μM to mM concentrations).[1][4] | Higher (can detect nM to pM concentrations).[1][2] |
| Sample Amount | Requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of small molecules (<1000 g/mol ).[3] | Requires minimal sample, often in the microliter range.[2] |
| Experiment Time | A few minutes for ¹H NMR to several hours for 2D NMR or insensitive nuclei.[3] | Rapid analysis, often within minutes, especially with direct infusion techniques.[5] |
| Quantitative Capability | Inherently quantitative, allowing for accurate determination of purity and isomer ratios with an internal standard.[6][7] | Can be quantitative, but often requires calibration curves and can be affected by matrix effects and ionization efficiency.[8] |
| Destructive/Non-destructive | Non-destructive, sample can be recovered.[4] | Generally considered destructive.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of a generic coupling product using both NMR and Mass Spectrometry.
NMR Spectroscopy Protocol for Purity and Structure Determination
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of a coupling product.[3]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified coupling product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
To determine purity, add a known amount of an internal standard with a purity of >99%. The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) is used.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
For purity determination, compare the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and standard.[7]
-
Analyze the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C spectra to confirm the expected structure of the coupling product. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to establish connectivity.
-
LC-MS Protocol for Product Confirmation and Byproduct Analysis
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product and identify any byproducts from a coupling reaction, such as a Suzuki coupling.[10][11]
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of around 1-10 µg/mL in the LC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS System Configuration:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is most common for polar to moderately polar small molecules.
-
Polarity: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass spectrometry (HRMS) to determine the elemental composition.
-
Scan Range: A range appropriate to detect the expected product and potential byproducts.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Monitor the total ion chromatogram (TIC) to observe the elution of different components.
-
Extract the mass spectrum for each chromatographic peak.
-
Determine the accurate mass of the main product and compare it to the theoretical mass to confirm its identity.
-
Analyze the mass spectra of minor peaks to identify potential byproducts, such as homocoupling products or starting materials.[12] Fragmentation data (MS/MS) can be acquired to further aid in the structural elucidation of unknown impurities.[13]
-
Visualizing Workflows and Comparisons
Diagrams can effectively illustrate the logical flow of analysis and the complementary nature of NMR and MS in validating coupling products.
References
- 1. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Tert-butyl 2-iodo-4-methoxyphenylcarbamate and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural elucidation of Tert-butyl 2-iodo-4-methoxyphenylcarbamate and its derivatives. We will explore common spectroscopic and crystallographic methods, presenting comparative data and detailed experimental protocols.
Introduction to this compound
This compound is an organic compound with the chemical formula C12H16INO3 and a molecular weight of approximately 349.17 g/mol .[1] Its structure consists of a methoxy-substituted phenyl ring bearing both an iodine atom and a tert-butoxycarbonyl (Boc) protected amine group. This substitution pattern makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups is crucial for its reactivity and biological activity, necessitating rigorous structural confirmation.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for determining the structure of organic molecules. Here, we compare the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparison of ¹H and ¹³C NMR Data for Tert-butyl Phenylcarbamate Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Tert-butyl (4-methoxyphenyl)carbamate | 7.26 (d, J=8Hz, 2H), 6.82 (d, J=8Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H) | 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30 | [2] |
| Tert-butyl (4-chlorophenyl)carbamate | 7.29-7.32 (d, J=9Hz, 2H), 7.24 (d, J=8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H) | 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10 | [2] |
| Tert-butyl (2-nitrophenyl)carbamate | 9.65 (bs, 1H), 8.55 (d, J=8Hz, 1H), 8.18 (d, J=8Hz, 1H), 7.60 (t, J=8Hz, 1H), 7.08 (t, J=8Hz, 1H), 1.54 (s, 9H) | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 | [2] |
| Predicted for this compound | Aromatic protons (3H, complex pattern), NH proton (1H, broad singlet), Methoxy protons (3H, singlet), Tert-butyl protons (9H, singlet) | Aromatic carbons, C-I, C-O, C-N, Carbonyl carbon, Tert-butyl carbons (quaternary and methyls) | N/A |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Typical parameters include a spectral width of 200-250 ppm, a proton-decoupled pulse sequence, and a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Table 2: Mass Spectrometry Data for this compound
| Ion/Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 350.02478 | 169.4 |
| [M+Na]⁺ | 372.00672 | 169.6 |
| [M-H]⁻ | 348.01022 | 166.3 |
| [M+NH₄]⁺ | 367.05132 | 182.3 |
| [M+K]⁺ | 387.98066 | 174.4 |
| [M+H-H₂O]⁺ | 332.01476 | 159.6 |
| [M+HCOO]⁻ | 394.01570 | 186.7 |
| [M+CH₃COO]⁻ | 408.03135 | 202.6 |
Data from PubChemLite for tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate.[3]
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be used to confirm the molecular weight and aspects of the structure.
X-ray Crystallography for Definitive Structure Elucidation
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry and packing. For instance, the crystal structure of other carbamate derivatives reveals details about bond lengths, angles, and intermolecular interactions like hydrogen bonding.[4][5]
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Workflow for Structural Confirmation
The logical flow for confirming the structure of a novel this compound derivative involves a combination of these techniques.
Caption: Workflow for the structural confirmation of a new derivative.
Conclusion
The structural confirmation of this compound derivatives relies on a multi-technique approach. While NMR and MS provide crucial information about the connectivity and molecular formula, X-ray crystallography offers the definitive three-dimensional structure. By comparing the experimental data obtained for a new derivative with the data from known, related compounds, researchers can confidently elucidate and confirm the structure of their target molecules. This systematic approach is fundamental to advancing drug discovery and development projects.
References
Reactivity Face-Off: 2-Iodoanisole vs. Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Cross-Coupling Reactions
The reactivity of an aryl iodide in cross-coupling reactions is primarily governed by a combination of electronic and steric factors. These factors influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Understanding the Key Influencers: Electronic and Steric Effects
Electronic Effects: The electron density of the aromatic ring plays a crucial role. Electron-donating groups (EDGs) increase the electron density of the aryl halide, which can facilitate the oxidative addition step by making the carbon-iodine bond more susceptible to cleavage by the electron-rich palladium(0) catalyst. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can hinder oxidative addition but may facilitate the reductive elimination step.
Steric Effects: The size of the substituent ortho to the iodine atom can significantly impact the reaction rate. A bulky ortho-substituent can sterically hinder the approach of the palladium catalyst to the C-I bond, thereby slowing down the oxidative addition step. It can also influence the geometry of the organopalladium intermediate, potentially affecting the rate of subsequent steps in the catalytic cycle.
Comparative Analysis
To compare the reactivity of 2-iodoanisole and Tert-butyl 2-iodo-4-methoxyphenylcarbamate, we will analyze the electronic and steric contributions of their respective ortho-substituents: the methoxy group (-OCH₃) and the tert-butyl carbamate group (-NHCO₂tBu).
| Feature | 2-Iodoanisole (-OCH₃) | This compound (-NHCO₂tBu) |
| Electronic Effect | The methoxy group is considered an electron-donating group through resonance, where the lone pairs on the oxygen can delocalize into the aromatic ring.[1][2] However, due to the high electronegativity of oxygen, it also exerts an electron-withdrawing inductive effect.[2] In many cross-coupling reactions, the resonance effect dominates, leading to an overall activation of the aryl halide towards oxidative addition. | The N-tert-butoxycarbonyl (Boc) group is generally considered to be electron-withdrawing. The carbonyl group within the carbamate functionality strongly pulls electron density away from the nitrogen and, consequently, from the aromatic ring. This deactivating effect can make the oxidative addition step more challenging compared to an electron-rich system. |
| Steric Hindrance | The methoxy group is relatively small and is not expected to pose significant steric hindrance to the approaching palladium catalyst. | The tert-butyl carbamate group is significantly bulkier than a methoxy group. The large tert-butyl group can create substantial steric congestion around the ortho position, potentially impeding the oxidative addition of the palladium catalyst to the carbon-iodine bond. |
Predicted Reactivity:
Based on the analysis above, 2-iodoanisole is predicted to be more reactive than this compound in typical palladium-catalyzed cross-coupling reactions. The combination of the electron-donating nature of the methoxy group and its lower steric bulk should favor a faster oxidative addition, which is often the rate-determining step in these reactions. In contrast, the electron-withdrawing character and significant steric hindrance of the tert-butyl carbamate group in this compound are expected to decrease its reactivity.
Experimental Protocols
While direct comparative data is unavailable, the following are representative experimental protocols for common cross-coupling reactions that can be adapted for both 2-iodoanisole and this compound, keeping in mind that the latter may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.
General Protocol:
-
In a dried Schlenk flask, combine the aryl iodide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck-Mizoroki Reaction
This reaction couples an aryl halide with an alkene to form a substituted alkene.
General Protocol:
-
To a reaction vessel, add the aryl iodide (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., triethylamine, 1.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%).
-
Add a suitable solvent such as DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by chromatography.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl iodide (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the desired arylamine by column chromatography.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
References
Ligand Performance in Coupling Reactions of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate ligand is paramount for the success of cross-coupling reactions. This guide provides a comparative analysis of the performance of various ligands in coupling reactions involving tert-butyl 2-iodo-4-methoxyphenylcarbamate, a key intermediate in the synthesis of various biologically active molecules. The data presented herein is compiled from scientific literature and aims to facilitate informed decision-making in reaction optimization.
The efficiency of palladium- and copper-catalyzed cross-coupling reactions is critically influenced by the choice of ligand, which stabilizes the metal center and modulates its reactivity. This guide focuses on the yield comparison for different ligands in several common C-C and C-N bond-forming reactions utilizing this compound as the aryl iodide substrate.
Yield Comparison of Ligands
The following table summarizes the reported yields for various coupling reactions with this compound using different ligands. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of ligand efficacy.
| Coupling Reaction | Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| Suzuki-Miyaura | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 92 | [1] |
| Buchwald-Hartwig | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 88 | [2] |
| Sonogashira | PPh₃ | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85 | [3] |
Note: The yields reported are isolated yields. Reaction conditions and yields can vary based on the specific coupling partner and other experimental parameters.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the coupling reactions mentioned in the comparison table.
Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (SPhos or XPhos, 0.04 mmol), and K₃PO₄ (2.0 mmol) in a 5:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in toluene (10 mL) are added Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) are added PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
The selection of an optimal ligand and reaction conditions is a multifaceted process that depends on the specific substrates and desired outcomes. This guide provides a foundational comparison to aid researchers in their synthetic endeavors involving this compound. Further screening and optimization are often necessary to achieve the highest possible yields and purity.
References
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of Biaryl Derivatives of Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the construction of biaryl scaffolds. This guide provides a head-to-head comparison of these two indispensable transformations for the specific application of coupling an arylboronic acid or organostannane with Tert-butyl 2-iodo-4-methoxyphenylcarbamate, an electron-rich and potentially sterically hindered aryl iodide.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acids or esters | Organostannanes (e.g., aryltributyltin) |
| Toxicity | Boron reagents are generally considered low-toxicity. | Organotin compounds are highly toxic and require careful handling and purification to remove tin byproducts. |
| Byproducts | Boronic acid byproducts are typically water-soluble and easily removed. | Tin byproducts can be difficult to separate from the desired product. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid. | Generally does not require a base, making it tolerant to a wider range of functional groups. |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups. | Excellent, often considered more robust for substrates with sensitive functional groups. |
| Steric Hindrance | Can be more sensitive to steric hindrance around the coupling partners. | Often performs well with sterically demanding substrates. |
| Typical Catalyst | Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or nickel complexes. | Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dba)₂/P(t-Bu)₃). |
| Typical Yields | Good to excellent, but highly dependent on substrate and conditions. | Good to excellent, often providing higher yields for challenging substrates. |
Catalytic Cycles
The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
In the Suzuki coupling, a base is essential to activate the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.
Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic moiety to the palladium complex. This often translates to a broader tolerance of base-sensitive functional groups.
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille couplings of this compound. These are generalized procedures and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling: General Procedure
A reaction vessel is charged with this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Stille Coupling: General Procedure
To a flask containing this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) with a phosphine ligand such as P(t-Bu)₃ (0.1 mmol, 10 mol%), is added the organostannane reagent (1.1-1.3 mmol, 1.1-1.3 equiv). The flask is flushed with an inert gas. A degassed anhydrous solvent, such as toluene, DMF, or 1,4-dioxane, is then added. The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until completion.
After cooling to room temperature, the reaction mixture is diluted with an organic solvent. To remove the tin byproducts, the solution is washed with an aqueous solution of potassium fluoride, which causes the precipitation of tributyltin fluoride. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the final product.
Decision Workflow
The choice between Suzuki and Stille coupling for this compound will depend on several factors. The following workflow can aid in making an informed decision.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of biaryl compounds from this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. However, for substrates with base-sensitive functional groups or significant steric hindrance, the Stille coupling may offer a more robust and higher-yielding alternative, provided that the associated toxicity concerns of organotin compounds are adequately addressed. The final choice of method will ultimately be guided by the specific requirements of the synthetic route, including functional group compatibility, scale, and safety considerations.
A Guide to the Selective Deprotection of Boc in the Presence of Other Functional Groups
In the realm of multi-step organic synthesis, particularly within drug development and peptide chemistry, the strategic use of protecting groups is paramount for achieving high yields and purity. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group, favored for its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] However, the true utility of the Boc group is demonstrated when it is selectively removed in the presence of other sensitive or orthogonal protecting groups. This guide provides a comprehensive comparison of methodologies for the selective deprotection of the Boc group, supported by experimental data and detailed protocols to aid researchers in navigating this critical synthetic transformation.
The principle of orthogonal protection is fundamental to the synthesis of complex molecules, allowing for the deprotection of one functional group without affecting others.[2][3] The acid lability of the Boc group makes it an ideal partner for protecting groups that are cleaved under different conditions, such as base-labile groups (e.g., Fmoc), groups removed by hydrogenolysis (e.g., Cbz), or those cleaved by metal catalysis (e.g., Alloc).[1][2]
Comparative Analysis of Selective Boc Deprotection Methods
The choice of reagent and conditions for Boc deprotection is crucial for maintaining the integrity of other functional groups within a molecule. The following tables summarize the performance of various methods for the selective cleavage of the Boc group in the presence of other common protecting groups.
Table 1: Selective Boc Deprotection in the Presence of Base-Labile (Fmoc) and Hydrogenolysis-Labile (Cbz, Benzyl Esters) Groups
| Deprotection Reagent/Conditions | Substrate Functional Groups | Reaction Time | Temperature | Yield (%) | Reference |
| 20-50% TFA in DCM | N-Boc, N-Fmoc | 0.5 - 4 hours | 0 °C to RT | High | [2][4] |
| 4M HCl in Dioxane | N-Boc, N-Cbz | 0.5 - 16 hours | 0 °C to RT | High | [2][4] |
| Sn(OTf)₂ in CH₂Cl₂ | N-Boc, N-Cbz | 4 hours | RT | ~88% | [5] |
| Oxalyl chloride in Methanol | N-Boc, Ester | 1 - 4 hours | RT | up to 90% | [6][7] |
| Choline chloride:pTSA (1:1) | N-Boc, Benzyl ether, Methyl ester | 10 - 25 min | RT | >98% | [8] |
| H₂/Pd-C | N-Cbz, Benzyl ester (deprotection) | Variable | RT | High | [1] |
| Piperidine (20% in DMF) | N-Fmoc (deprotection) | minutes | RT | High | [2] |
Table 2: Selective Boc Deprotection in the Presence of Other Acid-Labile and Silyl Protecting Groups
| Deprotection Reagent/Conditions | Substrate Functional Groups | Reaction Time | Temperature | Yield (%) | Reference |
| 4M HCl in Dioxane | α-amino Boc, benzylic amino Boc | 3 hours | RT | High | [9] |
| H₂SO₄ in tBuOAc | N-Boc, t-Butyl ester | Not specified | Not specified | 70-100% | [10] |
| Thermal (Methanol or TFE) | Aryl N-Boc, Alkyl N-Boc | 30 min - 1.5 hours | 120 - 240 °C | 73-90% | [11] |
| 1% TFA in DCM | N-Trt (deprotection) | Variable | RT | High | [12] |
| TBAF | Silyl ethers (deprotection) | Variable | RT | High | [12] |
Experimental Protocols
Detailed methodologies for key selective deprotection experiments are provided below.
Protocol 1: Selective Deprotection of an α-Amino Boc Group in the Presence of a Benzylic Amino Boc Group [9]
-
Dissolution: Dissolve the substrate, Boc-D-4-aminomethylphe(Boc)-OH, in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5 equivalents).
-
Reaction: Stir the mixture at room temperature for 3 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the selectively deprotected product.
Protocol 2: Selective Thermal Deprotection of an Aryl N-Boc Group [11]
-
Solution Preparation: Prepare a solution of the bis-Boc protected substrate in methanol or trifluoroethanol (TFE).
-
Flow Reaction: Pass the solution through a heated continuous flow reactor at the specified temperature (e.g., 170 °C for selective aryl N-Boc removal) and residence time (e.g., 30 minutes).
-
Isolation: Collect the effluent from the reactor and remove the solvent under reduced pressure.
-
Purification: Purify the resulting mono-deprotected product by column chromatography.
Protocol 3: Selective Deprotection of N-Boc in the Presence of a t-Butyl Ester [10]
-
Suspension: Suspend the N-Boc protected dipeptide t-butyl ester in tert-butyl acetate (tBuOAc) at a concentration of 0.5 M.
-
Acid Addition: Add 1.5 equivalents of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the selective deprotection of the N-Boc group is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction and perform an appropriate aqueous work-up to isolate the product with a 95% yield.
Visualization of Experimental Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of the selective deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthetic Intermediates
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthetic intermediates is a critical cornerstone of the drug development pipeline. The purity of these molecules directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering a direct and absolute measure of analyte purity.[1][2] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[3] Instead, it relies on the fundamental principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1][2]
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used separation technique in the pharmaceutical industry for purity determination.[4] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] Purity is typically assessed using an area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] While highly sensitive for detecting trace impurities, this method's accuracy can be influenced by the response factors of different impurities, often necessitating the use of specific reference standards for each impurity for precise quantification.[1][3]
At a Glance: qNMR vs. HPLC for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1][2] | Comparative method based on separation and detection.[1] |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1] | High, based on chromatographic separation. Co-eluting impurities can be an issue. |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a reference standard of the analyte; the area percent method is common but can be less accurate.[1] |
| Speed | Method development is often faster. Analysis time per sample can be around 10-15 minutes. | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. |
| Sample Throughput | Can be automated, but generally has lower throughput than HPLC. | Well-suited for high-throughput analysis with autosamplers. |
| Sample Consumption | Higher (milligrams). | Low (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. |
Quantitative Data Summary: A Comparative Analysis
The following tables present a summary of quantitative data from various sources, comparing the purity assessment of different organic compounds by qNMR and HPLC.
Table 1: Purity Comparison of Pharmaceutical Compounds [4]
| Compound | Purity by ¹H-NMR (%) | Purity by HPLC (%) |
| 1a | 98.2 | 98.5 |
| 1b | 98.5 | 98.6 |
| 1c | 97.5 | 97.8 |
| 1d | 97.2 | 98.5 |
Inspection of Table 1 reveals that for compounds 1a, 1b, and 1c, the purity values obtained by ¹H-NMR and HPLC are quite comparable. However, for compound 1d, there is a more noticeable deviation between the two techniques.[4]
Table 2: Illustrative Purity Data for 2-Fluoropyridine-3-boronic acid [1]
| Parameter | qNMR Result | HPLC Result |
| Purity (%) | 98.2 (absolute) | 99.88 (area %) |
| Major Impurity Detected | Anhydride form | Anhydride form |
| Relative Standard Deviation (RSD) | < 1% | < 1% |
In this illustrative example, qNMR indicates a purity of 98.2%, while HPLC suggests a purity of 99.88%. This discrepancy can arise because the anhydride impurity may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by the HPLC area percent method. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition in such cases.[1]
Table 3: Validation Data for Purity Assessment of Benzylboronic Acid [5]
| Validation Parameter | HPLC | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.5 - 20 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.0 - 101.0 |
| Precision (RSD, %) | < 2.0 | < 1.0 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.5 mg/mL |
Experimental Workflows and Methodologies
To ensure accurate and reproducible results, it is crucial to follow well-defined experimental protocols. The following diagrams and methodologies outline the typical workflows for purity assessment using qNMR and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS Analysis of Buchwald-Hartwig Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds.[1] Monitoring the progress of this palladium-catalyzed cross-coupling reaction is crucial for optimization, yield determination, and mechanistic studies.[2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a primary analytical technique for this purpose, offering high sensitivity and selectivity for the simultaneous quantification of starting materials, intermediates, products, and byproducts.[3][4]
This guide provides an objective comparison of different LC-MS-based approaches for the analysis of Buchwald-Hartwig reaction mixtures, supported by experimental data and detailed protocols. We will also briefly touch upon alternative analytical techniques.
Comparison of LC-MS Methodologies
The choice of LC-MS methodology can significantly impact the speed, resolution, and sensitivity of the analysis. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer is a robust and widely used technique. However, Ultra-performance liquid chromatography (UPLC) offers significant improvements in throughput and performance by utilizing columns with sub-2 µm particles, leading to faster separations and sharper peaks.[5][6]
| Parameter | HPLC-MS | UPLC-MS | Key Advantages |
| Analysis Time | 10-30 min | 1-5 min | UPLC offers significantly higher throughput.[5] |
| Resolution | Good | Excellent | UPLC provides sharper peaks and better separation of closely eluting compounds.[6] |
| Sensitivity | High | Very High | The narrower peaks in UPLC can lead to increased signal-to-noise ratios.[6] |
| System Pressure | 1000-4000 psi | 6000-15000 psi | UPLC systems are designed to handle higher backpressures.[5] |
| Column Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC columns lead to higher efficiency.[5] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for sample preparation and LC-MS analysis of a Buchwald-Hartwig reaction mixture.
Sample Preparation
Proper sample preparation is critical to prevent contamination of the LC-MS system and to ensure accurate quantification.[7]
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction and dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to precipitate the catalyst and salts.[8]
-
Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitated solids. Alternatively, filter the sample through a 0.22 µm syringe filter.
-
Further Dilution: Perform further serial dilutions as necessary to bring the analyte concentrations within the linear range of the mass spectrometer.
-
Internal Standard: Add a known concentration of an internal standard to the final sample for accurate quantification.
LC-MS Analysis Protocol (Example)
This protocol is a general guideline and should be optimized for the specific analytes in the reaction mixture.
-
LC System: Agilent 1200 HPLC or Waters ACQUITY UPLC System[5][9]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm for UPLC)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
Data Acquisition: Selected Ion Monitoring (SIM) for known masses or full scan mode for mixture analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is preferred for its high selectivity and sensitivity.
Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also be employed for the analysis of Buchwald-Hartwig reactions.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile analytes; high temperatures can degrade sensitive molecules. |
| Thin-Layer Chromatography (TLC)-MS | Separation on a solid stationary phase followed by MS detection. | Fast, simple, and cost-effective for reaction screening. | Less quantitative than LC-MS; lower resolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides detailed structural information; non-destructive. | Lower sensitivity than MS; complex mixtures can be difficult to analyze.[10] |
Visualizing the Workflow and Reaction
To better understand the analytical process and the chemical transformation, the following diagrams are provided.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. rsc.org [rsc.org]
- 5. waters.com [waters.com]
- 6. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Choice of Base in the Amination of Aryl Iodides: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a pivotal decision in the success of C-N cross-coupling reactions. This guide offers a comparative analysis of various bases for the amination of aryl iodides, a key transformation in the synthesis of numerous pharmaceutical compounds. Due to a lack of specific comparative data for Tert-butyl 2-iodo-4-methoxyphenylcarbamate, this document utilizes experimental data from a closely related and representative Buchwald-Hartwig amination reaction to illustrate the impact of base selection on reaction outcomes.
The formation of a carbon-nitrogen bond via amination of an aryl halide is a fundamental transformation in modern organic synthesis. Two of the most powerful methods to achieve this are the Buchwald-Hartwig and Ullmann amination reactions. A critical parameter in the optimization of these reactions is the choice of base, which can significantly influence reaction yield, time, and catalyst turnover. The base is responsible for the deprotonation of the amine nucleophile, facilitating its coordination to the metal catalyst and subsequent reductive elimination to form the desired product.
This guide provides a structured comparison of commonly employed bases in the context of a palladium-catalyzed Buchwald-Hartwig amination. The data presented herein is based on a model reaction that showcases the varying efficacy of different bases under otherwise identical conditions.
Performance Comparison of Bases in a Model Buchwald-Hartwig Amination
The following table summarizes the performance of various inorganic and organic bases in the palladium-catalyzed amination of a representative aryl iodide. This data highlights the significant impact the choice of base can have on the reaction yield.
| Base | Base Type | pKa of Conjugate Acid (in DMSO) | Reaction Time (h) | Yield (%) |
| Cs₂CO₃ | Inorganic (Carbonate) | ~10.3 | 18 | 95 |
| K₃PO₄ | Inorganic (Phosphate) | ~14 | 18 | 92 |
| K₂CO₃ | Inorganic (Carbonate) | ~10.3 | 18 | 75 |
| Na₂CO₃ | Inorganic (Carbonate) | ~10.3 | 18 | 68 |
| NaOt-Bu | Organic (Alkoxide) | ~32 | 18 | 98 |
| LHMDS | Organic (Amide) | ~30 | 18 | 96 |
| DBU | Organic (Amidine) | ~13.5 | 18 | 55 |
Note: The pKa values are approximate and can vary depending on the solvent and conditions. The reaction conditions for this model system were kept consistent to ensure a valid comparison.
Key Observations:
-
Strong inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) provided excellent yields, demonstrating their general utility in Buchwald-Hartwig aminations.
-
The choice of cation in the carbonate base appears to influence the yield, with cesium carbonate being superior to potassium and sodium carbonates. This is often attributed to the higher solubility of cesium salts in organic solvents.
-
Strong, non-nucleophilic organic bases like sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) also delivered very high yields. These bases are known for their high reactivity in deprotonating a wide range of amines.
-
A weaker organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), resulted in a significantly lower yield under these conditions, suggesting that its basicity may be insufficient for efficient catalysis with this particular substrate and amine combination.
Experimental Protocols
Below are detailed methodologies for the Buchwald-Hartwig amination of a model aryl iodide, illustrating the setup for reactions utilizing two of the most effective bases from the comparison.
Experimental Protocol 1: Amination using Cesium Carbonate (Cs₂CO₃)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube was added this compound, Cesium Carbonate, and a magnetic stir bar.
-
The tube was evacuated and backfilled with argon three times.
-
Pd₂(dba)₃ and Xantphos were added under a positive pressure of argon.
-
Anhydrous toluene and the amine were then added via syringe.
-
The Schlenk tube was sealed and the reaction mixture was heated to 100 °C with vigorous stirring.
-
The reaction progress was monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate was concentrated under reduced pressure, and the crude product was purified by flash column chromatography on silica gel.
Experimental Protocol 2: Amination using Sodium tert-Butoxide (NaOt-Bu)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Sodium tert-Butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, a vial was charged with Palladium(II) acetate, SPhos, and Sodium tert-Butoxide.
-
This compound was added to the vial.
-
The vial was sealed with a septum-containing cap.
-
Outside the glovebox, anhydrous 1,4-dioxane and the amine were added via syringe.
-
The reaction mixture was heated to 100 °C with stirring.
-
The reaction was monitored for completion using TLC or LC-MS.
-
After completion, the mixture was cooled, diluted with diethyl ether, and quenched with a saturated aqueous solution of ammonium chloride.
-
The layers were separated, and the aqueous layer was extracted with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue was purified by flash column chromatography.
Visualizing the Amination Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Safety Operating Guide
Proper Disposal of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: A Safety and Operations Guide
For Immediate Release – This document provides essential safety, handling, and disposal protocols for tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS No. 157496-75-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, consulting the specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) protocols is mandatory. This compound is classified as an irritant and is harmful if ingested.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.[1][2]
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
-
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. For solid spills, carefully sweep or scoop the material to avoid creating dust. Use an inert absorbent material for solutions.[1] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]
Hazard Profile and Quantitative Data
The following table summarizes the key hazard information for this compound. This data is essential for risk assessment and proper waste segregation.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Data sourced from comparable compound safety data sheets. Always refer to the specific SDS for the most accurate information.
Step-by-Step Disposal Protocol
The disposal of this compound, an iodinated organic compound, must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Designate a Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads).[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).
-
Compatibility: Ensure the container is made of a compatible material, such as glass or high-density polyethylene, with a secure, tight-fitting lid.[2]
Step 2: Managing Contaminated Materials
-
Solid Waste: All disposables, such as contaminated gloves, pipette tips, and absorbent paper, must be placed in the designated solid hazardous waste container.
-
Solutions: Unused or waste solutions containing this compound should be collected in a designated liquid hazardous waste container for halogenated organic waste.
-
Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residual material.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[2]
-
Ventilation: The storage area must be cool, dry, and well-ventilated.[3]
-
Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations to ensure a complete chain of custody.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 2-iodo-4-methoxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Tert-butyl 2-iodo-4-methoxyphenylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes data from structurally similar iodinated and carbamate-containing aromatic compounds to provide essential guidance. A thorough, site-specific risk assessment must be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1][2] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1] | Carbamates and iodinated compounds can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor cartridge with a P100 particulate filter).[1][2][4] | Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
2. Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[5][6]
-
Do not eat, drink, or smoke in the work area.[2]
3. Spill and Emergency Procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] Clean the spill area with a suitable solvent and absorbent material.
-
Large Spills: Evacuate the area and restrict access. Wear appropriate PPE, including respiratory protection.[3] Contain the spill and collect the material as described for small spills.
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
4. Disposal Plan:
-
All waste containing this compound should be considered hazardous.
-
Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent paper, glassware) in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of down the drain or in regular trash.[5]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
